3-Amino-4(3H)-quinazolinone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminoquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-11-5-10-7-4-2-1-3-6(7)8(11)12/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRJWCFKYOZVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163424 | |
| Record name | 4(3H)-Quinazolinone, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14663-46-8 | |
| Record name | 3-Amino-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14663-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Quinazolinone, 3-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14663-46-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 14663-46-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(3H)-Quinazolinone, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4(3H)-quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-4(3H)-quinazolinone
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Properties
CAS Number: 14663-46-8
Molecular Formula: C₈H₇N₃O
Molecular Weight: 161.16 g/mol
Appearance: White solid.[1]
This guide provides a comprehensive overview of 3-Amino-4(3H)-quinazolinone, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a well-established pharmacophore present in numerous biologically active molecules. This document outlines the compound's key properties, experimental protocols for its synthesis, and an exploration of its potential biological activities.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 14663-46-8 | [1] |
| Molecular Formula | C₈H₇N₃O | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | Estimated based on derivatives: ~140-155 °C | [2] |
| Solubility | Soluble in DMSO | [3] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, commonly starting from anthranilic acid. The following protocols are based on established methods for the synthesis of 3-amino-quinazolinone derivatives.
Part 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one Intermediate
This initial step involves the acylation of anthranilic acid to form a benzoxazinone ring, which serves as a key intermediate.
Materials:
-
Anthranilic acid
-
Acyl chloride (e.g., acetyl chloride or benzoyl chloride)
-
Pyridine
-
Sodium bicarbonate solution (10%)
-
Water
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve anthranilic acid in pyridine in a round-bottom flask cooled in an ice bath.
-
Slowly add the chosen acyl chloride to the solution with constant stirring.
-
Continue stirring the reaction mixture for 30 minutes at room temperature.
-
Treat the resulting semi-solid mass with a 10% sodium bicarbonate solution until effervescence ceases.
-
Dilute the mixture with water to precipitate the product.
-
Filter the solid, wash it with water to remove impurities, and dry it.
-
The resulting solid is the 2-substituted-4H-3,1-benzoxazin-4-one intermediate.
Part 2: Synthesis of this compound
The benzoxazinone intermediate is then reacted with hydrazine hydrate to yield the final product. Both conventional heating and microwave-assisted methods are viable.
Materials:
-
2-Substituted-4H-3,1-benzoxazin-4-one intermediate
-
Hydrazine hydrate
-
Pyridine or Ethanol (as solvent)
-
Reflux apparatus or Microwave reactor
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvent (e.g., diluted ethanol)
Conventional Heating Method:
-
Dissolve the benzoxazinone intermediate in pyridine in a round-bottom flask.
-
Add a solution of hydrazine hydrate in pyridine dropwise to the flask.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture under reflux for several hours (typically around 10 hours), monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash it with water, and dry.
-
Recrystallize the crude product from a suitable solvent like diluted ethanol to obtain pure this compound.
Microwave-Assisted Method:
-
In a microwave-safe vessel, dissolve the benzoxazinone intermediate in a minimal amount of a suitable solvent like ethanol.[2]
-
Add hydrazine hydrate to the solution.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) and power (e.g., 250 W) for a short duration (typically 5-30 minutes).[2]
-
After irradiation, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with water to obtain the solid product.
-
Filter, wash with water, and recrystallize from a suitable solvent.
Caption: A simplified workflow for the synthesis of this compound.
Biological Activity and Potential Signaling Pathways
The quinazolinone scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4] While specific studies on the direct biological targets of this compound are limited, research on its derivatives provides strong indications of its potential mechanisms of action.
Derivatives of 4(3H)-quinazolinone have been identified as potent inhibitors of several key signaling proteins. For instance, certain 4-aminoquinazoline derivatives have been shown to inhibit phosphatidylinositol 3-kinase (PI3Kα), a critical enzyme in a signaling pathway that regulates cell survival, proliferation, and apoptosis.[5] Inhibition of the PI3K/Akt pathway is a well-established strategy in cancer therapy.
Furthermore, other quinazolinone derivatives have been developed as negative allosteric modulators of the metabotropic glutamate receptor 7 (mGlu7), suggesting a potential role in modulating glutamatergic neurotransmission.[6] The diverse biological activities of the quinazolinone core structure underscore the potential of this compound as a valuable scaffold for the design and synthesis of novel therapeutic agents. The amino group at the 3-position offers a reactive handle for further chemical modifications to explore and optimize its biological profile.
Caption: Inferred signaling pathways potentially modulated by quinazolinone derivatives.
References
- 1. esschemco.com [esschemco.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 3-Amino-4(3H)-quinazolinone from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and well-documented two-step synthetic pathway for the preparation of 3-Amino-4(3H)-quinazolinone, a crucial scaffold in medicinal chemistry, starting from the readily available precursor, anthranilic acid. The synthesis proceeds through the formation of an intermediate, isatoic anhydride, followed by cyclization with hydrazine.
I. Synthetic Pathway Overview
The synthesis of this compound from anthranilic acid is efficiently achieved via a two-step process. The first step involves the conversion of anthranilic acid to isatoic anhydride. The subsequent reaction of isatoic anhydride with hydrazine hydrate yields the final product.
Spectroscopic Data of 3-Amino-4(3H)-quinazolinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4(3H)-quinazolinone is a key heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide range of biological activities. A thorough understanding of its spectroscopic properties is fundamental for the synthesis, characterization, and rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its closely related derivatives. Detailed experimental protocols and a visualized experimental workflow are included to assist researchers in their analytical studies.
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for derivatives of this compound. This data is crucial for the structural elucidation and purity assessment of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
¹H NMR (Proton NMR) Data of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.20 | dd, J=8Hz | 1H | Ar-H |
| 7.84 | dt, J=7.2Hz, 1.2Hz | 1H | Ar-H |
| 7.69 | d, J=8Hz | 1H | Ar-H |
| 7.59-7.42 | m | 5H | Ar-H |
| 5.51 | s | 2H | NH₂ |
¹³C NMR (Carbon NMR) Data of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| 161.5 | C=O |
| 154.9 | C |
| 147.2 | C |
| 135.4 | C |
| 135.0 | C |
| 132.0 | CH |
| 131.1 | CH |
| 130.6 | CH |
| 129.3 | C |
| 128.0 | CH |
| 127.8 | CH |
| 127.4 | C |
| 126.6 | CH |
| 121.1 | C |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
IR Data of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
| Wavenumber (cm⁻¹) | Assignment |
| 3461, 1614 | N-H stretch |
| 3012 | C-H aromatic stretch |
| 1672 | C=O (amide) stretch |
| 1672 | C=N stretch |
| 1471, 1614 | C=C aromatic stretch |
| 1338 | C-N stretch |
| 772 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity. The data is typically presented as a mass-to-charge ratio (m/z).
Mass Spectrometry Data of 3-Amino-2-propyl-quinazolin-4(3H)-one
| m/z | Interpretation |
| 203.24 | [M]⁺ (Molecular Ion) |
Experimental Protocols
Detailed methodologies are essential for acquiring high-quality and reproducible spectroscopic data. The following are standard protocols for the analysis of this compound derivatives.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum with proton broadband decoupling. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak.
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation : Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent disc.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record a background spectrum of the empty sample holder. Then, place the KBr pellet in the holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample (typically <1 mg) into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Instrumentation : Use a mass spectrometer equipped with an EI source.
-
Data Acquisition : The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are separated by a mass analyzer according to their m/z ratio and detected.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized this compound derivative.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Crystal Structure of 3-Amino-4(3H)-quinazolinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 3-Amino-4(3H)-quinazolinone derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document details their synthesis, crystallographic parameters, and explores their mechanism of action, particularly as inhibitors of key signaling pathways in cancer.
Introduction
This compound and its derivatives are a core scaffold in the development of novel therapeutic agents. The unique structural features of the quinazolinone ring system allow for diverse chemical modifications, leading to a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Understanding the three-dimensional arrangement of atoms within these molecules is crucial for structure-based drug design and for elucidating their mechanism of action at a molecular level. X-ray crystallography has been an indispensable tool in providing precise structural information for these compounds.[3][4]
Synthesis and Crystallization
The synthesis of this compound derivatives typically involves a multi-step process, often starting from anthranilic acid or its derivatives. The general synthetic approach involves the formation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate, followed by reaction with hydrazine hydrate to yield the desired 3-amino-quinazolinone.[4][5] Microwave-assisted synthesis has been shown to be an efficient method for producing these compounds in high yields.[5]
General Experimental Protocol for Synthesis
The following protocol describes a common method for the synthesis of 2-alkyl-3-aminoquinazolin-4(3H)-ones:
-
Formation of 2-Alkyl-4H-3,1-benzoxazin-4-one: A mixture of an appropriate anthranilic acid derivative and a corresponding acid anhydride (e.g., acetic anhydride for a 2-methyl derivative, propionic anhydride for a 2-ethyl derivative) is heated.[3][5] For microwave-assisted synthesis, the mixture is irradiated at a specified power and temperature for a short duration.[5] Upon completion, the excess anhydride is removed under reduced pressure, and the resulting benzoxazinone intermediate is precipitated by pouring the mixture into ice water.[6]
-
Formation of 3-Amino-2-alkylquinazolin-4(3H)-one: The synthesized 2-alkyl-4H-3,1-benzoxazin-4-one is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate is then added cautiously, and the mixture is refluxed for several hours.[4][7] The reaction progress is monitored by thin-layer chromatography (TLC).
-
Purification and Crystallization: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and diethyl ether, to obtain single crystals suitable for X-ray diffraction analysis.[3][4]
Detailed Protocol for 3-amino-2-ethylquinazolin-4(3H)-one[3]
A mixture of methyl 2-aminobenzoate and propionic anhydride (1.4 mole equivalents) was heated for 30 minutes at 105 °C. The mixture was cooled to 75 °C and diluted with ethanol (50 mL). Hydrazine monohydrate (10 mole equivalents) was added dropwise over 10 minutes, and the mixture was refluxed for 1 hour. After cooling to room temperature, the solvent was removed under reduced pressure. The resulting residue was purified by column chromatography (silica gel, hexane/diethyl ether 4:1) to give 3-amino-2-ethylquinazolin-4(3H)-one. Colorless crystals were obtained by crystallization from a mixture of ethyl acetate and diethyl ether (1:2 by volume).[3]
Detailed Protocol for 3-amino-2-propylquinazolin-4(3H)-one[4]
3-Amino-2-propylquinazolin-4(3H)-one was synthesized by reacting 2-propyl-4H-3,1-benzoxazin-4-one with an excess of hydrazine hydrate (three mole equivalents) in methanol under reflux conditions for 3 hours. Crystallization from ethanol yielded colorless crystals of the title compound.[4]
Crystal Structure Analysis
The crystal structures of several this compound derivatives have been determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, as well as intermolecular interactions in the solid state.
Crystallographic Data
The following table summarizes the crystallographic data for selected this compound derivatives.
| Compound | Formula | Molar Mass ( g/mol ) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 3-amino-2-ethylquinazolin-4(3H)-one [3] | C₁₀H₁₁N₃O | 189.22 | Triclinic | P-1 | 7.0230(5) | 7.6198(7) | 9.7868(6) | 69.709(7) | 89.242(5) | 75.191(7) | 473.27(7) | 2 |
| 3-amino-2-propylquinazolin-4(3H)-one [4] | C₁₁H₁₃N₃O | 203.24 | Trigonal | R-3 | 24.1525(5) | 24.1525(5) | 9.6500(2) | 90 | 90 | 120 | 4875.1(2) | 18 |
Data Collection and Refinement
For a typical crystal structure determination, a suitable single crystal is mounted on a diffractometer. Data collection is performed using monochromatic X-ray radiation (e.g., Cu Kα). The collected diffraction data are then processed to solve and refine the crystal structure using specialized software.
Example for 3-amino-2-ethylquinazolin-4(3H)-one: [3]
-
Diffractometer: Agilent SuperNova Dual Source with an Atlas detector.
-
Radiation: Cu Kα (λ = 1.54184 Å).
-
Data Collection: 3303 measured reflections, 1858 independent reflections.
-
Absorption Correction: Gaussian.
-
Refinement: The structure was refined using a riding model for H atoms, with the amide hydrogen atoms located in the difference Fourier map and refined freely.
Example for 3-amino-2-propylquinazolin-4(3H)-one: [4]
-
Diffractometer: Agilent SuperNova Dual Source with an Atlas detector.
-
Radiation: Cu Kα (λ = 1.54184 Å).
-
Data Collection: 3734 measured reflections, 2136 independent reflections.
-
Absorption Correction: Multi-scan.
-
Refinement: H atoms were treated by a mixture of independent and constrained refinement.
Molecular and Supramolecular Features
The crystal structures of this compound derivatives reveal key molecular and supramolecular features that influence their physical properties and biological activity.
In 3-amino-2-ethylquinazolin-4(3H)-one, the molecule is essentially planar.[3] The crystal packing is characterized by inversion-related molecules stacked along the a-axis, displaying π–π interactions with a centroid-to-centroid distance of 3.6664(8) Å. Furthermore, N—H⋯O hydrogen bonds link the molecules, forming a 'step' structure.[3]
For 3-amino-2-propylquinazolin-4(3H)-one, the propyl group is nearly perpendicular to the quinazolinone mean plane.[4] The crystal structure exhibits π–π stacking between paired molecules. Intermolecular N—H⋯N and N—H⋯O hydrogen bonds create a three-dimensional network.[4]
Biological Activity and Signaling Pathways
Quinazolinone derivatives are recognized for their potential as anticancer agents, with many acting as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[8][9][10] Overexpression or mutation of EGFR is a key factor in the development and progression of several cancers.[8] Quinazolinone-based inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis.[11][12]
EGFR Signaling Pathway Inhibition
The diagram below illustrates the general mechanism of EGFR signaling and its inhibition by this compound derivatives.
Experimental Workflow for Crystal Structure Determination
The following diagram outlines the typical workflow for determining the crystal structure of a this compound derivative.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of this compound derivatives. The presented data on their synthesis, crystallographic parameters, and molecular interactions are essential for understanding their structure-activity relationships. The role of these compounds as potential anticancer agents, particularly as EGFR inhibitors, highlights the importance of continued research in this area. The experimental protocols and workflows described herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajpr.com [iajpr.com]
- 3. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. mdpi.com [mdpi.com]
- 10. ijpbs.com [ijpbs.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
"solubility of 3-Amino-4(3H)-quinazolinone in different solvents"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Amino-4(3H)-quinazolinone. Due to the limited availability of specific quantitative solubility data in published literature for this compound, this document focuses on the general solubility characteristics of the quinazolinone scaffold and presents detailed experimental protocols for determining solubility. This information is intended to empower researchers to conduct their own solubility assessments and effectively handle this compound in a laboratory setting.
General Solubility Profile of Quinazolinone Derivatives
The quinazolinone ring system is a core structure in numerous biologically active compounds.[1] The solubility of these derivatives is a critical factor in their development, influencing bioavailability and suitability for various assays.[2] Generally, quinazolinone derivatives are crystalline solids with high melting points and are often characterized by poor solubility in water and common organic solvents.[3]
However, their solubility can be influenced by several factors:
-
pH: The presence of basic nitrogen atoms in the quinazolinone scaffold means that the solubility of its derivatives can be pH-dependent. They may exhibit increased solubility in acidic aqueous solutions where they can form salts.[3]
-
Solvent Polarity: For various quinazoline derivatives, polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been shown to be effective solvents.[2] DMSO is frequently the solvent of choice for preparing concentrated stock solutions for in vitro assays.[4]
-
Temperature: The solubility of quinazoline derivatives in organic solvents generally increases with a rise in temperature.[2]
The table below summarizes the qualitative solubility characteristics of the quinazolinone class of compounds.
| Solvent Class | General Solubility | Notes |
| Aqueous Solvents | Generally insoluble in neutral water.[3] | Solubility may increase in acidic conditions due to salt formation.[3] |
| Polar Protic | Limited solubility in alcohols like ethanol and methanol is often observed. | Recrystallization of some derivatives can be performed from ethanol.[5] |
| Polar Aprotic | Often soluble in solvents like DMSO and DMF.[2] | DMSO is a common solvent for creating stock solutions for biological screening.[4] |
| Non-Polar Organic | Generally poor solubility. | Used in purification steps, such as washing, to remove non-polar impurities.[2] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data for this compound, direct experimental measurement is necessary. The two most common and reliable methods are the gravimetric method and the shake-flask method.
Gravimetric Method
The gravimetric method is a robust and widely accepted technique for determining the equilibrium solubility of a crystalline compound. It involves creating a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solid solute.[6][7]
Objective: To determine the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Sealed vials or flasks
-
Volumetric pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[6]
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure the complete removal of undissolved solids, centrifuge the sample.
-
Sample Collection: Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a volumetric pipette. It is critical to avoid aspirating any solid particles. Filtering the supernatant through a chemically inert syringe filter provides an additional safeguard.[7]
-
Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, dry evaporating dish. Evaporate the solvent completely under controlled conditions. For organic solvents, this may be done in a fume hood or a vacuum oven at a temperature that does not cause decomposition of the compound.[7]
-
Drying and Weighing: Dry the residue in the evaporating dish to a constant weight, typically in an oven at a suitable temperature.[8] Cool the dish in a desiccator before weighing it on an analytical balance.
-
Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.[7]
Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility and is recommended by regulatory bodies.[9][10] It is conceptually similar to the gravimetric method, but quantification of the dissolved solute is typically performed using a validated analytical technique like High-Performance Liquid Chromatography (HPLC).
Objective: To determine the thermodynamic solubility of a compound across a range of solvents or pH conditions.
Materials and Equipment:
-
This compound
-
Selected solvents or buffer solutions
-
Analytical balance
-
Thermostatically controlled orbital shaker
-
Centrifuge and/or filtration system (e.g., 0.22 µm PTFE syringe filters)
-
Sealed vials or flasks
-
Validated analytical system for quantification (e.g., HPLC-UV)
-
Volumetric glassware for dilutions
Procedure:
-
Preparation of Saturated Solution: In triplicate for each solvent or buffer condition, add an excess amount of this compound to a vial containing the solvent.[9] Ensure undissolved solid is visible.
-
Equilibration: Seal the vials and place them in an orbital shaker maintained at a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to reach equilibrium.[9]
-
Sample Separation: After equilibration, stop the shaker and allow the suspension to settle. Separate the supernatant from the solid material by centrifugation and/or filtration through a chemically inert filter to obtain a clear, particle-free solution.[9]
-
Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV, by comparing the response to a standard calibration curve.[10]
-
Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor used.[9]
Visualized Workflows and Relationships
To further clarify the experimental process and conceptual relationships, the following diagrams are provided.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Key Factors Influencing Compound Solubility.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cibtech.org [cibtech.org]
- 3. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemmethod.com [chemmethod.com]
- 6. benchchem.com [benchchem.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. scribd.com [scribd.com]
- 9. who.int [who.int]
- 10. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-amino-2-phenyl-4(3H)-quinazolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-2-phenyl-4(3H)-quinazolinone is a heterocyclic organic compound belonging to the quinazolinone class of molecules. The quinazolinone scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant activities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of 3-amino-2-phenyl-4(3H)-quinazolinone, its synthesis, and its interaction with biological systems.
Chemical Structure and Properties
Molecular Formula: C₁₄H₁₁N₃O
Molecular Weight: 237.26 g/mol [2]
IUPAC Name: 3-amino-2-phenylquinazolin-4(3H)-one
The structure consists of a fused bicyclic system comprising a benzene ring and a pyrimidine ring, which together form the quinazoline core. A phenyl group is attached at the 2-position and an amino group at the 3-position of the quinazolinone ring.
Physical Properties
| Property | Value | Reference |
| Melting Point | 177-180 °C | [4] |
Spectroscopic Data
The structural elucidation of 3-amino-2-phenyl-4(3H)-quinazolinone is confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3461, 1614 | N-H stretching (amino group) | [5] |
| ~3012 | C-H stretching (aromatic) | [5] |
| ~1672 | C=O stretching (amide carbonyl) | [5] |
| ~1614, 1471 | C=C stretching (aromatic) | [5] |
| ~1338 | C-N stretching | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for determining the precise arrangement of atoms within the molecule. The following data is for a closely related analog, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, and provides a strong reference for the title compound.
¹H-NMR (DMSO-d₆, δ, ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |
| 8.20 | dd | 1H | Ar-H | [5] |
| 7.84 | dt | 1H | Ar-H | [5] |
| 7.69 | d | 1H | Ar-H | [5] |
| 7.59-7.42 | m | 5H | Ar-H (phenyl group) | [5] |
| 5.51 | s | 2H | -NH₂ | [5] |
¹³C-NMR (DMSO-d₆, δ, ppm):
| Chemical Shift (ppm) | Assignment | Reference |
| 161.5 | C=O | [5] |
| 154.9 | C-Ar | [5] |
| 147.2 | C-Ar | [5] |
| 135.4 | C-Ar | [5] |
| 135.0 | C-Ar | [5] |
| 132.0 | C-Ar | [5] |
| 131.1 | C-Ar | [5] |
| 130.6 | C-Ar | [5] |
| 129.3 | C-Ar | [5] |
| 128.0 | C-Ar | [5] |
| 127.8 | C-Ar | [5] |
| 127.4 | C-Ar | [5] |
| 126.6 | C-Ar | [5] |
| 121.1 | C-Ar | [5] |
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. For the related 3-amino-2-methylquinazolin-4(3H)-one, the molecular ion peak is observed at m/z = 175, with a significant fragment at m/z = 146.[6] For 3-amino-2-phenyl-4(3H)-quinazolinone, the expected molecular ion peak would be at m/z = 237.
Acid-Base Properties (pKa)
Crystallography
While the specific X-ray crystal structure for 3-amino-2-phenyl-4(3H)-quinazolinone has not been reported, crystal structures of closely related analogs such as 3-amino-2-ethylquinazolin-4(3H)-one and 3-amino-2-propylquinazolin-4(3H)-one are available.[9][10] These structures reveal that the quinazolinone ring system is largely planar. In the crystal lattice, molecules often form hydrogen-bonded networks and exhibit π-π stacking interactions between the aromatic rings.[9][10]
Experimental Protocols
Synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone
A common and efficient method for the synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone involves a multi-step process starting from anthranilic acid.[11][12]
Step 1: Synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one
-
Dissolve anthranilic acid in a suitable solvent such as pyridine.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride to the solution with constant stirring.
-
Continue stirring at room temperature for a designated period (e.g., 30 minutes).
-
Treat the resulting mixture with a 10% sodium bicarbonate solution to neutralize excess acid.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.
Step 2: Synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone
-
Conventional Heating Method:
-
Dissolve 2-phenyl-4H-3,1-benzoxazin-4-one in pyridine.
-
Add hydrazine hydrate dropwise to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes, followed by refluxing for several hours (e.g., 6-10 hours).[5]
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the product from diluted ethanol.[5]
-
-
Microwave-Assisted Method:
-
In a microwave-safe vessel, combine 2-phenyl-4H-3,1-benzoxazin-4-one, hydrazine hydrate, and a solvent like pyridine or DMF.[11]
-
Irradiate the mixture in a microwave reactor at a specified power (e.g., 800 W) and temperature (e.g., 135 °C) for a short duration (e.g., 4-5 minutes).[5][11]
-
After cooling, work up the reaction mixture as described in the conventional method. This method often results in higher yields and significantly shorter reaction times.[5][11]
-
Biological Activity and Signaling Pathways
The 2-phenyl-4(3H)-quinazolinone scaffold has been identified as a promising starting point for the development of inhibitors targeting Tankyrase (TNKS).[13] Tankyrases are enzymes that play a crucial role in the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[12][14]
Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition
In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[14] Tankyrase PARylates (poly-ADP-ribosylates) Axin, leading to its ubiquitination and degradation.[5] This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation.[4]
Inhibitors based on the 2-phenyl-4(3H)-quinazolinone scaffold can bind to Tankyrase, preventing the PARylation of Axin.[13] This stabilizes the destruction complex, promoting the degradation of β-catenin and thereby inhibiting the Wnt signaling pathway. This mechanism of action makes these compounds attractive candidates for cancer therapy, particularly for tumors with aberrant Wnt pathway activation.[12]
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. 3-AMINO-2-PHENYL-4(3H)-QUINAZOLINONE [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DSpace [digitalarchive.library.bogazici.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of 3-amino-2-ethyl-quinazolin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
The Quinazolinone Core: A Technical Guide to its Discovery, History, and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold represents a "privileged" structure in medicinal chemistry, forming the cornerstone of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and history of quinazolinone compounds, from their initial synthesis in the 19th century to the elucidation of their complex pharmacological activities. This document details the seminal synthetic methodologies, key historical milestones, and the evolution of our understanding of their mechanism of action, with a particular focus on their impact on the central nervous system. Experimental protocols for foundational syntheses are provided, quantitative data are summarized in structured tables, and key pathways and workflows are visualized using the DOT language to offer a comprehensive resource for researchers in drug discovery and development.
Early Discovery and Foundational Syntheses
The journey of quinazolinone chemistry began in the latter half of the 19th century, with pioneering work that laid the groundwork for over a century of research and development.
The First Synthesis: Griess's Contribution (1869)
The first synthesis of a quinazolinone derivative is attributed to the German chemist Peter Griess in 1869.[1] He reported that the reaction of anthranilic acid with cyanogen gas yielded 2-cyano-3,4-dihydro-4-oxoquinazoline.[1] This seminal work marked the first successful construction of the quinazolinone ring system.
Experimental Protocol: Griess Synthesis (Conceptual)
-
Reactants: Anthranilic acid and cyanogen gas.
-
Solvent: Likely a non-reactive organic solvent common in the era, such as ethanol.
-
Reaction: The reaction would involve bubbling cyanogen gas through a solution of anthranilic acid. The cyanogen acts as the source of the C2 and N3 atoms of the quinazolinone ring.
-
Product: 2-Cyano-3,4-dihydro-4-oxoquinazoline.
The Niementowski Quinazolinone Synthesis (1895)
A more versatile and widely adopted method for synthesizing 4(3H)-quinazolinones was developed by Stefan Niementowski in 1895. This reaction involves the condensation of an anthranilic acid with an amide.[2] The simplicity and adaptability of the Niementowski synthesis have made it a cornerstone in quinazolinone chemistry.[2] A common variation involves heating anthranilic acid with an excess of formamide to produce the parent 4(3H)-quinazolinone.[2]
Experimental Protocol: Niementowski Synthesis of 4(3H)-Quinazolinone
This protocol describes the synthesis of the parent 4(3H)-quinazolinone from anthranilic acid and formamide using conventional heating.
-
Reactants:
-
Anthranilic acid: 13.7 g (0.1 mol)
-
Formamide: 18.0 g (0.4 mol, approximately 16 ml)
-
-
Procedure:
-
Combine anthranilic acid and formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture in a glycerin bath or heating mantle to 130-135°C for 2 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (7:3).[4]
-
After completion, cool the mixture to room temperature, which should result in the formation of a precipitate.[3][4]
-
Pour the cooled mixture into a beaker containing crushed ice and water and stir for 30 minutes.[3][5]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[4]
-
Wash the crude product thoroughly with cold water to remove any unreacted formamide.[4]
-
Dry the product. For further purification, recrystallize from methanol or ethanol to obtain white crystals.[4]
-
-
Characterization: The melting point of the purified 4(3H)-quinazolinone is reported to be 214-216°C.[4]
Table 1: Comparison of Synthetic Methods for 4(3H)-Quinazolinone
| Method | Reactant Ratio (Anthranilic Acid:Formamide) | Temperature (°C) | Reaction Time | Yield (%) |
| Conventional Heating | 1:4 (molar) | 130-135 | 2 hours | 96[3] |
| Conventional Heating | 1:5 (molar) | 150-160 | 8 hours | 61[4] |
| Microwave Irradiation | 1:5 (molar) | Not specified | A few minutes | 87[4] |
The Rise of a Pharmacological Powerhouse: Methaqualone
The discovery of the potent central nervous system (CNS) effects of certain quinazolinone derivatives in the mid-20th century marked a pivotal moment in the history of these compounds.
Synthesis and Discovery of Sedative-Hypnotic Properties
In 1951, Indra Kishore Kacker and Syed Husain Zaheer in India synthesized a series of quinazolinone derivatives while searching for new antimalarial agents.[4] One of these compounds was 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone , later known as methaqualone .[4][6] While it proved ineffective against malaria, its potent sedative and hypnotic properties were soon recognized.[6]
Marketed in the 1960s under brand names such as Quaalude and Sopor, methaqualone was initially hailed as a safer alternative to barbiturates for treating insomnia and anxiety.[4][7]
Experimental Protocol: Synthesis of Methaqualone from N-Acetylanthranilic Acid
This method is a one-step synthesis from N-acetylanthranilic acid and o-toluidine.[8]
-
Reactants:
-
N-acetylanthranilic acid: 20 g
-
o-Toluidine: 10 g
-
Toluene: 60 g (divided into two 30 g portions)
-
Phosphorus oxychloride (POCl₃): 10 g
-
-
Procedure:
-
In a vessel equipped with a stirrer and cooling capabilities, mix a solution of N-acetylanthranilic acid (20 g) in toluene (30 g) with o-toluidine (10 g).
-
Add a solution of phosphorus oxychloride (10 g) in toluene (30 g) dropwise with stirring.
-
After the addition is complete, heat the mixture to its boiling point and maintain for two hours with continued stirring.
-
Cool the reaction mixture. A precipitate will form.
-
Filter off the precipitate and dry it.
-
Dissolve the dried precipitate in boiling dilute hydrochloric acid.
-
Upon cooling, make the solution alkaline with sodium hydroxide. A viscous oil will separate and should crystallize after a few hours.
-
Collect the crystals and recrystallize from alcohol to yield methaqualone freebase.
-
-
Yield: Approximately 80% of the theoretical quantity.[9]
-
Melting Point: 114-115°C.[9]
Mechanism of Action: The GABA-A Receptor Connection
The sedative, hypnotic, and anticonvulsant effects of methaqualone and related quinazolinones are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[7][10]
Quinazolinones act as positive allosteric modulators of the GABA-A receptor.[7] They bind to a site on the receptor that is distinct from the binding sites of GABA, benzodiazepines, and barbiturates.[7] This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing the observed CNS depressant effects.[10]
Electrophysiological Investigation of GABA-A Receptor Modulation
The interaction of quinazolinones with the GABA-A receptor can be studied using electrophysiological techniques such as the two-electrode voltage-clamp (TEVC) method in Xenopus oocytes expressing recombinant GABA-A receptors.
Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by treatment with collagenase.
-
Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
-
Recording Procedure:
-
Place an oocyte in a recording chamber and perfuse with a standard saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Establish a baseline current by applying a low concentration of GABA (e.g., EC₅-EC₁₀).
-
Co-apply the quinazolinone compound at various concentrations along with the GABA solution.
-
Wash out the compound to observe the reversal of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the quinazolinone modulator.
-
Calculate the percent potentiation for each concentration of the modulator.
-
Plot the percent potentiation against the modulator concentration and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
-
Table 2: Pharmacological Data for Methaqualone
| Parameter | Value | Species | Assay | Reference |
| Sedative-Hypnotic Dose (typical) | 300 mg | Human | Clinical Use | [4] |
| Elimination Half-life | 20-60 hours | Human | Pharmacokinetic studies | [4] |
Diverse Biological Activities and Future Directions
While the sedative-hypnotic effects of quinazolinones are the most historically significant, the versatility of this scaffold has led to the discovery of a wide array of other biological activities, including:
-
Anticonvulsant: Many quinazolinone derivatives have been shown to possess anticonvulsant properties, often evaluated in animal models such as the pentylenetetrazole (PTZ)-induced seizure test.[2][11]
-
Anticancer: Certain quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization and targeting of receptor tyrosine kinases.[12]
-
Antimicrobial and Antiviral: The quinazolinone core is present in compounds with activity against bacteria, fungi, and viruses.[2]
-
Anti-inflammatory and Analgesic: Some derivatives have shown promise as anti-inflammatory and analgesic agents.[2]
The rich and diverse pharmacology of quinazolinone compounds continues to make them a fertile ground for drug discovery and development. The ability to readily modify the quinazolinone core allows for the fine-tuning of biological activity and the exploration of new therapeutic applications.
Visualizations
Synthetic Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and central nervous system activity of quinazolones related to 2-methyl-3-(o-tolyl)-4(3H)-quinazolone (methaqualone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. medium.com [medium.com]
- 7. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methaqualone | C16H14N2O | CID 6292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. journal.r-project.org [journal.r-project.org]
- 10. britannica.com [britannica.com]
- 11. Metabolic pathway map - Biochemical diagram | Design elements - Biochemistry of metabolism | Bio Flowchart Lite | Biochemistry Diagrams [conceptdraw.com]
- 12. 2-METHYL-3-O-HYDROXYMETHYLPHENYL-4(3H)-QUINAZOLINONE, A METABOLITE OF 2-METHYL-3-O-TOLYL-4(3H)-QUINAZOLINONE IN RABBIT - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinazolinone Scaffold: A Privileged Framework in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold, a fused heterocyclic system composed of a benzene ring and a pyrimidine ring, has emerged as a "privileged structure" in medicinal chemistry. Its remarkable structural versatility and ability to interact with a wide range of biological targets have established it as a cornerstone in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the profound biological importance of the quinazolinone scaffold, with a focus on its anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to serve as a comprehensive resource for professionals in drug discovery and development.
Anticancer Activity: Targeting the Engines of Malignancy
Quinazolinone derivatives have demonstrated significant potential as anticancer agents, with several compounds progressing to clinical use. Their mechanisms of action are diverse, often targeting key signaling pathways that are dysregulated in cancer.
A primary mechanism of action for many anticancer quinazolinone compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common driver of tumor growth.[2] Quinazolinone-based EGFR inhibitors, such as gefitinib and erlotinib, have been approved for the treatment of non-small-cell lung cancer.[3] Another critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[2] By inhibiting VEGFR-2, certain quinazolinone derivatives can stifle tumor growth and metastasis.
Furthermore, some quinazolinone compounds exert their anticancer effects through the inhibition of tubulin polymerization, a process essential for cell division.[4] Others have been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[5]
Quantitative Data: Anticancer Activity of Quinazolinone Derivatives
The following table summarizes the in vitro cytotoxic activity of representative quinazolinone derivatives against various cancer cell lines, expressed as half-maximal inhibitory concentration (IC50) values.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound A | A549 (Lung) | 18.29 ± 0.45 | Erlotinib | 24.50 ± 0.52 | [6] |
| Compound B | A549 (Lung) | 35.22 ± 1.20 | Erlotinib | 24.50 ± 0.52 | [6] |
| Compound C | A549 (Lung) | 23.74 ± 0.75 | Erlotinib | 24.50 ± 0.52 | [6] |
| Compound 6n | A549 (Lung) | 5.9 ± 1.7 | Cisplatin | 15.37 | [7] |
| Compound 6n | SW-480 (Colorectal) | 2.3 ± 0.91 | Cisplatin | 16.1 | [7] |
| Compound 6n | MCF-7 (Breast) | 5.65 ± 2.33 | Cisplatin | 3.2 | [7] |
| Derivative G | MCF-7 (Breast) | 0.44 ± 0.01 | Erlotinib | 1.14 ± 0.04 | [8] |
| Derivative E | MDA-MB-231 (Breast) | 0.43 ± 0.02 | Erlotinib | Not specified | [8] |
| Compound 5d | HepG2 (Liver) | 1.94 | Doxorubicin | 3.18 | [9] |
| Compound 5d | MCF-7 (Breast) | 7.1 | Doxorubicin | 5.57 | [9] |
Signaling Pathway Visualizations
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Key signaling cascades initiated by VEGFR-2 activation.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinazolinone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity: A New Front Against Drug Resistance
The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents. Quinazolinone derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi. Their mechanisms of action are thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[10][11]
Quantitative Data: Antimicrobial Activity of Quinazolinone Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazolinone derivatives against various microbial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 27 | S. aureus ATCC 29213 | 0.03 | - | - | [12] |
| Compound 27 | Vancomycin-resistant S. aureus | ≤0.5 | - | - | [13] |
| Compound 16 | S. aureus | 0.5 | - | - | [14] |
| Compound 20 | B. subtilis | 0.5 | - | - | [14] |
| Compound 19 | P. aeruginosa | 0.15 | - | - | [14] |
| Compound 4 | - | - | C. albicans | 64 | [15] |
| Compound 9 | - | - | C. albicans | 64 | [15] |
| Compound 4 | - | - | A. niger | 32 | [15] |
| Compound 9 | - | - | A. niger | 32 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Quinazolinone derivatives (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Inoculating loop or sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, a few colonies from a fresh agar plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare two-fold serial dilutions of the quinazolinone derivative in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth is assessed by visual inspection for turbidity.
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several quinazolinone derivatives have exhibited potent anticonvulsant activity in preclinical models.[18][19] A key mechanism underlying this activity is the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[20][21] By enhancing GABAergic inhibition, these compounds can suppress excessive neuronal firing and prevent seizure propagation.
Quantitative Data: Anticonvulsant Activity of Quinazolinone Derivatives
The following table summarizes the anticonvulsant efficacy of representative quinazolinone derivatives in the maximal electroshock (MES) seizure test, expressed as the median effective dose (ED50).
| Compound ID | ED50 (mg/kg, i.p.) | Reference Compound | ED50 (mg/kg, i.p.) | Reference |
| Compound 5f | 28.90 | Phenytoin | Not specified | [22] |
| Compound 5b | 47.38 | Phenytoin | Not specified | [22] |
| Compound 5c | 56.40 | Phenytoin | Not specified | [22] |
| Compound 5b | Not specified | Valproate | Not specified | [20] |
| Compound 5c | Not specified | Valproate | Not specified | [20] |
| Compound 5d | Not specified | Valproate | Not specified | [20] |
| Compound 12 | 457 | Not specified | Not specified | [23] |
| Compound 38 | 251 | Not specified | Not specified | [23] |
Signaling Pathway Visualization
Caption: Modulation of GABA-A receptor signaling by quinazolinone derivatives.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The maximal electroshock (MES) test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[10][24]
Materials:
-
Male mice or rats
-
Electroconvulsive shock generator with corneal electrodes
-
Saline solution (0.9%)
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Quinazolinone derivatives
Procedure:
-
Animal Preparation: Administer the quinazolinone derivative or vehicle control to the animals, typically via intraperitoneal (i.p.) injection. The time between drug administration and the test is determined by the expected time to peak effect of the compound.
-
Electrode Application: Apply a drop of topical anesthetic to the corneas of the animal to minimize discomfort. Then, apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Electroshock Induction: Place the corneal electrodes on the animal's eyes and deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice).
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension, which is the characteristic endpoint of the MES-induced seizure. The abolition of this phase is considered protection.
-
Data Analysis: The anticonvulsant activity is typically expressed as the percentage of animals protected at a given dose. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.[25] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators.[26] The NF-κB pathway is a central regulator of the expression of pro-inflammatory genes.
Quantitative Data: Anti-inflammatory Activity of Quinazolinone Derivatives
The following table presents the in vitro inhibitory activity of selected quinazolinone derivatives against COX enzymes.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Compound 52a | Not specified | 0.045 | [26] |
| Compound 52b | Not specified | 0.040 | [26] |
| Compound 7a | Not specified | 58.03 (LPS-stimulated NO production) | [27] |
| Compound 7b | Not specified | 66.19 (LPS-stimulated NO production) | [27] |
| Compound 7c | Not specified | 62.54 (LPS-stimulated NO production) | [27] |
Signaling Pathway Visualization
Caption: Inhibition of the NF-κB signaling pathway by quinazolinone derivatives.
Experimental Protocol: COX-2 Inhibition Assay
This protocol provides a general outline for an in vitro assay to determine the inhibitory activity of quinazolinone derivatives against the COX-2 enzyme.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Quinazolinone derivatives
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
96-well plates
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the quinazolinone derivative at various concentrations. Include a vehicle control (without inhibitor) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
PGE2 Measurement: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions. The amount of PGE2 produced is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the quinazolinone derivative compared to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The quinazolinone scaffold represents a remarkably versatile and biologically significant framework in the landscape of drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, with notable successes in the development of anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. The ability of this scaffold to be readily modified allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it an enduring focus of medicinal chemistry research. This technical guide has provided a comprehensive overview of the biological importance of the quinazolinone scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is intended to serve as a valuable resource for researchers and drug development professionals as they continue to unlock the full therapeutic potential of this privileged chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GABAA receptor - Wikipedia [en.wikipedia.org]
- 22. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 25. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. asianpubs.org [asianpubs.org]
The Synthesis of Quinazolinone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quinazolinone and its derivatives represent a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This technical guide provides a comprehensive overview of the primary synthetic routes to quinazolinone derivatives, complete with detailed experimental protocols, comparative data, and visualizations of key biological pathways and experimental workflows.
Core Synthetic Methodologies
The synthesis of the quinazolinone ring system can be achieved through several classical and modern synthetic methods. The choice of method often depends on the desired substitution pattern, available starting materials, and desired reaction efficiency.
Niementowski Synthesis
The Niementowski synthesis is a classical and widely used method for the preparation of 4(3H)-quinazolinones. It involves the thermal condensation of an anthranilic acid with an amide.[1] The reaction is versatile, allowing for substitutions on both the benzene and pyrimidine rings by selecting appropriately substituted starting materials.[2]
Reaction Scheme:
A substituted anthranilic acid reacts with an amide at elevated temperatures to yield the corresponding 4(3H)-quinazolinone.
Conventional Heating Protocol:
-
Materials: Anthranilic acid (0.1 mol, 13.7 g), Formamide (0.5 mol, 22.5 g, ~20 mL).[3]
-
Procedure:
-
In a round-bottom flask, combine the anthranilic acid and formamide.[3]
-
Heat the mixture in a sand bath or using a heating mantle to 150-160°C with continuous stirring for 8 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold water.[4]
-
Dry the crude product and recrystallize from methanol or ethanol for further purification.[4]
-
Microwave-Assisted Protocol:
-
Materials: Anthranilic acid (0.1 mol, 13.7 g), Formamide (0.5 mol, 22.5 g, ~20 mL).[3]
-
Procedure:
-
In a microwave-safe beaker, thoroughly mix the anthranilic acid and formamide.[5]
-
Cover the beaker with a funnel and place it in a microwave oven.[5]
-
Irradiate at 30% power (e.g., 270 W for a 900 W oven) for 5 minutes.[3]
-
Allow the mixture to stand for 15 minutes.[3]
-
Irradiate again at 30% power for an additional 5 minutes.[3]
-
After cooling, add crushed ice to the beaker and stir.[5]
-
Filter the precipitate, wash with cold water, and dry.[5]
-
Recrystallize from methanol for further purification.[5]
-
Griess Synthesis
The Griess synthesis is one of the earliest reported methods for preparing quinazolinone derivatives. The classical approach involves the reaction of anthranilic acid with cyanogen or a cyanide source.[6]
Reaction Scheme:
Anthranilic acid reacts with a cyanide source, followed by cyclization and subsequent hydrolysis or ammonolysis to yield 4(3H)-quinazolinones or their 2-amino derivatives.[6]
-
Materials: Anthranilic acid, Ethanol, Hydrogen Cyanide (HCN), Ammonium Hydroxide.
-
Procedure:
-
Dissolve anthranilic acid in ethanol.
-
Introduce hydrogen cyanide (HCN) into the solution. This step forms an intermediate cyano compound. (Caution: HCN is extremely toxic and should be handled with appropriate safety measures in a well-ventilated fume hood).
-
For the synthesis of 2-amino-4(3H)-quinazolinone, reflux the intermediate with ammonium hydroxide.[6]
-
For the synthesis of 2,4(1H,3H)-quinazolinedione, treat the intermediate with water.[6]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and isolate the product by filtration.
-
Purify the product by recrystallization.
-
Bischler Synthesis of 2-Substituted Quinazolin-4(3H)-ones
While the Bischler-Napieralski reaction is more commonly associated with the synthesis of isoquinolines, a modified Bischler-type synthesis can be employed for quinazolinones. This typically involves the cyclization of an N-acylanthranilamide.
Reaction Scheme:
An N-acylanthranilamide undergoes cyclodehydration, often in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form the corresponding 2-substituted quinazolin-4(3H)-one.
-
Materials: N-Acylanthranilamide, Phosphorus Oxychloride (POCl₃) or Polyphosphoric Acid (PPA), appropriate solvent (e.g., toluene or xylene).
-
Procedure:
-
Dissolve the N-acylanthranilamide in a suitable high-boiling point solvent like toluene or xylene.
-
Add the dehydrating agent (e.g., POCl₃ or PPA) to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data Presentation
The choice of synthetic method can significantly impact the reaction time and yield. Microwave-assisted synthesis, in particular, often offers substantial improvements over conventional heating methods.
| Synthesis Method | Reactants | Product | Reaction Time | Yield (%) | Reference |
| Niementowski (Conventional) | Anthranilic acid, Formamide | 4(3H)-Quinazolinone | 8 hours | 61 | [3] |
| Niementowski (Microwave) | Anthranilic acid, Formamide | 4(3H)-Quinazolinone | 10 minutes | 85 | [3] |
| Niementowski (Conventional) | 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 10 hours | 79 | [7] |
| Niementowski (Microwave) | 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 5 minutes | 87 | [7] |
| Microwave-Assisted | Isatoic anhydride, Amine, Orthoester | 2,3-disubstituted quinazolin-4(3H)-ones | 20-30 minutes | Excellent | [8] |
| Metal-Catalyzed (Copper) | 2-Aminobenzamides, Benzylamines | 2-Aryl-quinazolin-4(3H)-ones | 24 hours | 52-92 | [9] |
Mandatory Visualizations
Signaling Pathway: EGFR Inhibition by Quinazolinone Derivatives
Many quinazolinone derivatives exhibit their anticancer activity by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. These compounds typically act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades that promote cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. advion.com [advion.com]
- 9. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel Derivatives from 3-Amino-4(3H)-quinazolinone: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel derivatives based on the versatile 3-Amino-4(3H)-quinazolinone scaffold. This core structure is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The following sections detail synthetic methodologies, present quantitative biological data, and illustrate key experimental workflows and signaling pathways.
Application Notes
The this compound core is a privileged scaffold in drug discovery due to its structural features that allow for diverse chemical modifications at the 3-amino group and other positions on the quinazolinone ring. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Common synthetic strategies involve the condensation of the 3-amino group with various aldehydes and ketones to form Schiff bases, acylation with acid chlorides or anhydrides, and alkylation reactions. These approaches lead to a vast library of derivatives with potential therapeutic applications.
Key Biological Activities:
-
Antimicrobial Activity: Many this compound derivatives, particularly Schiff bases, have demonstrated significant activity against a range of bacterial and fungal pathogens. A key mechanism of action for some of these compounds is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
-
Anticonvulsant Activity: Several derivatives have shown potent anticonvulsant effects in preclinical models. The proposed mechanism for some of these compounds involves the modulation of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system.
-
Anticancer Activity: Certain quinazolinone derivatives have been investigated for their anticancer properties, with some acting as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By blocking the ATP binding site of EGFR, these compounds can inhibit downstream signaling pathways that promote cell proliferation and survival in cancer cells.
Experimental Protocols
Protocol 1: Synthesis of Schiff Bases from 3-Amino-2-methylquinazolin-4(3H)-one
This protocol describes the synthesis of Schiff bases through the condensation of 3-Amino-2-methylquinazolin-4(3H)-one with various aromatic aldehydes.
Materials:
-
3-Amino-2-methylquinazolin-4(3H)-one
-
Substituted aromatic aldehydes
-
Ethanol
-
Glacial acetic acid
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve an equimolar amount of 3-Amino-2-methylquinazolin-4(3H)-one and the desired aromatic aldehyde in ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base derivative.
-
Characterize the synthesized compound using IR, ¹H-NMR, ¹³C-NMR, and Mass spectrometry.
Protocol 2: Synthesis of N-Acylated Derivatives of 3-Amino-2-(1H)-thioxo-4(3H)-quinazolinone
This protocol outlines the N-acylation of 3-Amino-2-(1H)-thioxo-4(3H)-quinazolinone with dicarboxylic acid chlorides.
Materials:
-
3-Amino-2(1H)-thioxo-4(3H)-quinazolinone
-
Dicarboxylic acid chloride (e.g., chloroformyl ethyl formate, malonyl chloride)
-
Sodium hydride
-
Anhydrous Dimethylformamide (DMF)
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Suspend 3-Amino-2(1H)-thioxo-4(3H)-quinazolinone in anhydrous DMF in a round bottom flask.
-
Cool the suspension in an ice bath and add sodium hydride portion-wise with stirring to form the sodium salt.
-
Stir the mixture at room temperature for 30 minutes.
-
To the resulting solution, add the dicarboxylic acid chloride dropwise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1]
-
Confirm the structure of the N-acylated derivative using spectroscopic methods.
Quantitative Data Presentation
Table 1: Antimicrobial Activity of Novel Quinazolinone Derivatives
| Compound ID | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| Schiff Base 4c | Staphylococcus aureus | 12.5 | [2] |
| Escherichia coli | 25 | [2] | |
| Schiff Base 4g | Staphylococcus aureus | 6.25 | [2] |
| Bacillus subtilis | 12.5 | [2] | |
| Schiff Base 4k | Aspergillus niger | 12.5 | [2] |
| Candida albicans | 25 | [2] | |
| Compound A-4 | Pseudomonas aeruginosa | 50 | [3] |
| Escherichia coli | 50 | [3] | |
| Compound A-6 | Candida albicans | 50 | [3] |
Table 2: Anticonvulsant Activity of Novel Quinazolinone Derivatives
| Compound ID | Test Model | ED₅₀ (mg/kg) | Protection (%) | Reference |
| Compound 5b | MES | 47.38 | 100 | [4] |
| Compound 5c | MES | 56.40 | 100 | [4] |
| Compound 5f | MES | 28.90 | 100 | [4] |
| Compound 5b (scPTZ) | scPTZ | >100 | 66.6 | [4] |
| Compound 5f (scPTZ) | scPTZ | >100 | 50 | [4] |
MES: Maximal Electroshock Seizure test; scPTZ: Subcutaneous Pentylenetetrazole Seizure test.
Visualizations
Caption: General workflow for the synthesis of novel this compound derivatives.
Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.
Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.
References
Application Notes and Protocols for Multi-Component Reactions Involving 3-Amino-4(3H)-quinazolinone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Amino-4(3H)-quinazolinone and structurally related amino-heterocycles in multi-component reactions (MCRs) for the synthesis of novel fused heterocyclic compounds. Detailed protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate research and development in medicinal chemistry and drug discovery.
Introduction to this compound in MCRs
This compound is a versatile building block in organic synthesis, possessing a reactive amino group that can participate in various chemical transformations. Its application in multi-component reactions allows for the rapid construction of complex molecular scaffolds, which are of significant interest due to the wide range of biological activities exhibited by quinazolinone derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. While direct participation of this compound in classical named MCRs like the Ugi or Passerini reactions is not extensively documented in readily available literature, analogous amino-heterocycles are widely used. This document provides a detailed protocol for a one-pot, three-component synthesis of triazolo/benzimidazolo quinazolinones, which serves as a prime example of the synthetic strategy.
Featured Multi-Component Reaction: Synthesis of Triazolo/Benzimidazolo Quinazolinones
A highly efficient one-pot method for the synthesis of triazolo/benzimidazolo quinazolinones involves a cascade of oxidation, Knoevenagel condensation, and Michael addition followed by cyclization and dehydration. This reaction demonstrates the power of MCRs in generating fused heterocyclic systems from simple starting materials.
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of triazolo/benzimidazolo quinazolinones.
Experimental Protocol
Synthesis of Triazolo/Benzimidazolo Quinazolinones
This protocol is adapted from a general method for the one-pot synthesis of quinazolinone analogs.[1]
Materials:
-
Substituted benzyl halide (1 mmol)
-
3-Amino-1,2,4-triazole or 2-Amino benzimidazole (1 mmol)
-
α-Hydroxy C-H acid (e.g., dimedone, barbituric acid) (1 mmol)
-
Trimethylamine N-oxide (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask, add the substituted benzyl halide (1 mmol), 3-amino-1,2,4-triazole or 2-amino benzimidazole (1 mmol), α-hydroxy C-H acid (1 mmol), and trimethylamine N-oxide (1.2 mmol).
-
Add 10 mL of ethanol to the flask.
-
Fit the flask with a condenser and reflux the reaction mixture for the time specified in Table 1.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain the pure triazolo/benzimidazolo quinazolinone.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various triazolo/benzimidazolo quinazolinones.
| Entry | Benzyl Halide (Substituent) | Amine Component | α-Hydroxy C-H Acid | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzyl chloride | 3-Amino-1,2,4-triazole | Dimedone | 3 | 92 |
| 2 | 4-Methylbenzyl chloride | 3-Amino-1,2,4-triazole | Dimedone | 3.5 | 88 |
| 3 | 4-Nitrobenzyl chloride | 3-Amino-1,2,4-triazole | Dimedone | 2 | 95 |
| 4 | Benzyl chloride | 2-Amino benzimidazole | Dimedone | 3 | 90 |
| 5 | 4-Chlorobenzyl chloride | 2-Amino benzimidazole | Dimedone | 3 | 94 |
| 6 | 4-Methylbenzyl chloride | 2-Amino benzimidazole | Dimedone | 3.5 | 86 |
| 7 | 4-Nitrobenzyl chloride | 2-Amino benzimidazole | Dimedone | 2 | 96 |
| 8 | 4-Chlorobenzyl chloride | 3-Amino-1,2,4-triazole | Barbituric acid | 3.5 | 89 |
| 9 | 4-Nitrobenzyl chloride | 3-Amino-1,2,4-triazole | Barbituric acid | 2.5 | 94 |
| 10 | 4-Chlorobenzyl chloride | 2-Amino benzimidazole | Barbituric acid | 3.5 | 91 |
Biological Applications and Signaling Pathways
Quinazolinone derivatives synthesized through multi-component reactions often exhibit potent biological activities, particularly as anticancer agents. Many of these compounds exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and survival.[2][3] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for anticancer therapies.[2][4] Quinazolinone-based compounds have been developed as potent EGFR inhibitors.[2][4][5]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6][7][8] Aberrant activation of this pathway is frequently observed in cancer.[4][6][7] Several quinazolinone derivatives have been shown to inhibit components of this pathway, leading to apoptosis of cancer cells.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway, is another key regulator of cell proliferation and differentiation.[5][9][10] This pathway is often activated downstream of EGFR and other growth factor receptors.[5][9] Inhibition of this pathway is a valid strategy for cancer therapy.
Antimicrobial Applications
In addition to their anticancer properties, quinazolinone derivatives have demonstrated significant potential as antimicrobial agents. They have been shown to be effective against a range of Gram-positive and Gram-negative bacteria.[11][12] The mechanism of action can vary, but some derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[12]
Conclusion
Multi-component reactions provide a powerful and efficient platform for the synthesis of diverse and complex quinazolinone-based heterocyclic systems. The resulting compounds are a rich source of biologically active molecules with potential applications in the development of new therapeutics for a variety of diseases, including cancer and infectious diseases. The protocols and information provided in these notes are intended to serve as a valuable resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Protocols for N-Alkylation of 3-Amino-4(3H)-quinazolinone: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of the 3-amino group of 3-amino-4(3H)-quinazolinone, a key synthetic transformation in the development of novel therapeutic agents. The protocols outlined below are based on established literature methods and provide a starting point for the synthesis of a diverse range of N-alkylated this compound derivatives.
Introduction
The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Modification at the 3-amino position through N-alkylation offers a valuable strategy for modulating the pharmacological profile of these compounds. This document details common protocols for achieving this transformation using various alkylating agents and reaction conditions.
General Reaction Scheme
The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction where the amino group at the 3-position attacks an alkyl halide or a similar electrophile in the presence of a base. The choice of base, solvent, and temperature can significantly influence the reaction efficiency and yield.
Caption: General N-alkylation Reaction.
Data Presentation: N-Alkylation of Quinazolinone Derivatives
The following table summarizes various reported conditions for the N-alkylation of quinazolinone and related derivatives, providing a comparative overview of different bases, solvents, and resulting yields.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ | DMF | 100 | 3 | 82 | [3] |
| Quinazolin-4(3H)-one | Benzyl chloride | Cs₂CO₃ | DMF | 100 | 3 | 81 | [3] |
| Quinazolin-4(3H)-one | Benzyl chloride | NaH | DMF | 100 | 3 | 77.8 | [3] |
| 6,7-Dimethoxyquinazolin-4(3H)-one | Ethyl chloroacetate | - | - | - | - | 82 | [3] |
| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Ethyl chloroacetate | K₂CO₃ | DMF | Reflux | 5 | 65 | [4] |
| 2-Methylquinazolin-4(3H)-one | Ethyl 2-chloroacetate | NaH | - | RT | - | - | [5] |
| 3-Amino-2-(substituted)-quinazolin-4(3H)-one | Benzoyl chloride | NaOH | Dioxane | Reflux | 0.5 | - | [6] |
Experimental Protocols
Protocol 1: N-Alkylation using Alkyl Halides in DMF with Carbonate Base
This protocol is a general method for the N-alkylation of this compound using an alkyl halide in the presence of a carbonate base.[3]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl chloride, ethyl chloroacetate)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the base (K₂CO₃ or Cs₂CO₃, 1.5 - 2.0 eq).
-
Add the alkyl halide (1.1 - 1.5 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Protocol 1.
Protocol 2: N-Acylation using Acyl Chlorides in Dioxane with Hydroxide Base
This protocol is adapted for the N-acylation of the 3-amino group, a related transformation.[6]
Materials:
-
This compound derivative
-
Acyl chloride (e.g., benzoyl chloride)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
Procedure:
-
Suspend the this compound derivative (1.0 eq) in dioxane.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Add the acyl chloride (2.0 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 30 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate).
Caption: Workflow for Protocol 2.
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents are often toxic and carcinogenic; handle with extreme care.
-
Bases such as sodium hydride are flammable and react violently with water; handle under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The protocols described provide a foundation for the N-alkylation of this compound. Optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, may be necessary to achieve the desired product in high yield for specific substrates. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining pure N-alkylated derivatives for further biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Amino-4(3H)-quinazolinone in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4(3H)-quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This bicyclic system, consisting of a benzene ring fused to a pyrimidine ring, serves as the core for numerous natural and synthetic compounds with diverse pharmacological activities. Among its many derivatives, 3-Amino-4(3H)-quinazolinone and its analogues have garnered significant attention for their broad therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4] The stability of the quinazolinone nucleus and the synthetic tractability of the 3-amino group allow for extensive structural modifications, enabling the development of potent and selective therapeutic agents.[1]
This document provides an overview of the key applications of this compound in medicinal chemistry, with a focus on its anticancer, antimicrobial, and anti-inflammatory activities. It includes summaries of quantitative data, detailed experimental protocols for synthesis and biological evaluation, and diagrams illustrating key pathways and workflows.
Key Therapeutic Applications
Anticancer Activity
Derivatives of this compound have emerged as a promising class of anticancer agents.[4][5] Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[6] Targets include Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers, and other enzymes involved in cell division and DNA repair.[5][6]
Mechanism of Action: Many quinazolinone derivatives exert their cytotoxic effects by triggering the intrinsic apoptotic pathway. This process involves the modulation of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic Bax protein and a decrease in the anti-apoptotic Bcl-2 protein.[6] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome C into the cytoplasm. Cytochrome C then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are proteases that execute the final stages of apoptosis, leading to cell death.[6]
Quantitative Data: In Vitro Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| (3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)-methyl-4-(4-fluorophenyl)-piperazine-1-carbodithioate | K562 (Human Myelogenous Leukemia) | 0.5 | [1] |
| 3-(2-chlorobenzylideneamino)-2-(furan-2-yl)quinazoline-4(3H)-one | MCF-7 (Human Breast Cancer) | Potent Activity | [5] |
| 6-iodo-2-propyl-4(3H)-quinazolinone derivatives | Various | Not specified | [3] |
| 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivative (16h) | MDA-MB-231 (Human Breast Cancer) | More potent than ENMD-2076 | [7] |
Antimicrobial Activity
The this compound core is a versatile scaffold for developing novel antimicrobial agents against a range of pathogenic bacteria and fungi.[1][8][9] Modifications at the 2-position and on the 3-amino group have led to compounds with significant activity, often comparable to or exceeding that of standard antibiotics.[10]
Mechanism of Action: While diverse, a key mechanism for some quinazolinone derivatives is the inhibition of bacterial DNA gyrase.[11] This essential enzyme controls DNA topology by introducing negative supercoils into the DNA, which is critical for DNA replication and transcription. Inhibition of DNA gyrase leads to a disruption of these processes, ultimately resulting in bacterial cell death.[11]
Quantitative Data: In Vitro Antimicrobial Activity (MIC)
| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | Staphylococcus aureus | 1.95 | Candida albicans | 3.90 | [10] |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | - | - | Aspergillus niger | 3.90 | [10] |
| Compound A-1 | S. aureus, S. pyogen | Very Good Activity | - | - | [8] |
| Compound A-1 | E. coli, P. aeruginosa | Good Activity | - | - | [8] |
| Compound A-4 | P. aeruginosa | Excellent Activity | A. niger | Very Good Activity | [8] |
| Hydrazone derivatives (general) | B. subtilis, S. aureus | Active | C. albicans, A. niger | Active | [11] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide array of diseases, and 4(3H)-quinazolinone derivatives have been investigated as potent anti-inflammatory agents.[3][12] Studies have shown that these compounds can significantly reduce inflammation in various in vivo and in vitro models.[3][12][13]
Mechanism of Action: The anti-inflammatory effects of quinazolinone derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[14] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. By inhibiting COX enzymes, these compounds can effectively reduce the inflammatory response.[14] Some derivatives have also been found to reduce levels of prostaglandin E2 (PGE2).[3]
Quantitative Data: In Vivo Anti-inflammatory Activity
| Compound Class | Assay Model | Dose | % Inhibition of Edema | Reference |
| 2-Methyl-3-amino-4(3H)-quinazolinone derivatives | Carrageenan-induced paw edema | 50 mg/kg | 16.3% to 36.3% | [3] |
| Quinazolinone derivatives QB2 and QF8 | Carrageenan-induced paw edema | 300 µg/mL | ~73% (Comparable to Aspirin) | [12] |
Experimental Protocols
Protocol 1: General Synthesis of 3-Amino-2-substituted-4(3H)-quinazolinones
This protocol describes a common two-step synthesis starting from anthranilic acid, proceeding through a benzoxazinone intermediate.[10]
Step A: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one
-
Materials: Anthranilic acid, acetic anhydride (or other appropriate acylating agent), pyridine (optional, as catalyst).
-
Procedure: a. Dissolve anthranilic acid in a suitable solvent like pyridine or use acetic anhydride as both reagent and solvent. b. Add acetic anhydride dropwise to the solution while stirring. c. Heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). d. After completion, cool the mixture to room temperature. The product, 2-methyl-4H-3,1-benzoxazin-4-one, will often precipitate. e. Filter the solid product, wash with a cold solvent (e.g., petroleum ether or cold ethanol), and dry. Recrystallization from ethanol can be performed for further purification.[10]
Step B: Synthesis of 3-Amino-2-substituted-quinazolin-4(3H)-one
-
Materials: 2-Substituted-4H-3,1-benzoxazin-4-one (from Step A), hydrazine hydrate, ethanol or pyridine.
-
Procedure: a. Dissolve the benzoxazinone intermediate in a suitable solvent such as ethanol or pyridine. b. Add hydrazine hydrate (typically 1.5-2 equivalents) dropwise to the solution at room temperature with constant stirring. c. The reaction can be performed at room temperature for 30 minutes or heated under reflux. Microwave irradiation (e.g., 5 minutes at 800W) can be used as a more efficient alternative to conventional heating, often resulting in higher yields. d. Upon completion, cool the reaction mixture. The product will typically precipitate out of the solution. e. Filter the resulting solid, wash with cold ethanol, and dry. f. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 3-amino-2-substituted-quinazolin-4(3H)-one. g. Confirm the structure using spectroscopic methods (¹H-NMR, IR, Mass Spectrometry).
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.[10][11]
-
Materials: Synthesized quinazolinone compounds, Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi), 96-well microtiter plates, standardized microbial inoculums (e.g., 0.5 McFarland standard), positive control (standard antibiotic like Gentamicin), negative control (solvent, e.g., DMSO), incubator.
-
Procedure: a. Prepare a stock solution of each test compound in DMSO (e.g., 1000 µg/mL). b. Dispense 100 µL of the appropriate sterile broth into each well of a 96-well plate. c. Add 100 µL of the stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of concentrations (e.g., 500 µg/mL down to ~0.97 µg/mL). d. Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. e. Add 10 µL of the diluted microbial suspension to each well (except the sterility control well). f. Include a positive control (broth + inoculum + standard antibiotic) and a negative/growth control (broth + inoculum + DMSO). A sterility control well should contain only broth. g. Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 28-30°C for 48 hours for fungi. h. Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Conclusion
The this compound scaffold remains a highly valuable and versatile platform in modern medicinal chemistry. Its derivatives have demonstrated potent and diverse biological activities, particularly in the fields of oncology, infectious diseases, and inflammation. The synthetic accessibility of this core allows for the creation of large libraries of compounds for screening, facilitating the identification of new lead molecules.[1] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic profiles of these derivatives, exploring novel mechanisms of action, and developing compounds with enhanced selectivity and reduced toxicity to advance them into clinical development.[15]
References
- 1. omicsonline.org [omicsonline.org]
- 2. scielo.br [scielo.br]
- 3. acgpubs.org [acgpubs.org]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iajpr.com [iajpr.com]
- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. impactfactor.org [impactfactor.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. repository.unar.ac.id [repository.unar.ac.id]
Application Notes and Protocols: Development of 3-Amino-4(3H)-quinazolinone-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 3-amino-4(3H)-quinazolinone derivatives as potent kinase inhibitors. This document includes summaries of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of key signaling pathways and experimental workflows.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. Derivatives of this compound have been extensively explored and have shown inhibitory activity against a range of important oncological targets, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Phosphoinositide 3-kinases (PI3Ks).[5][6][7][8]
This document serves as a practical guide for researchers in the field, offering detailed protocols and structured data to facilitate the design, synthesis, and evaluation of novel this compound-based kinase inhibitors.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against various kinase targets and cancer cell lines.
Table 1: EGFR Kinase Inhibitory Activity
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| 8b | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | 1.37 | [3][5] |
| 6d | Not specified in abstract | EGFR | 69 | [9] |
| 5k | 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | EGFRwt-TK | 10 | [10] |
| Erlotinib | (reference) | EGFR-TK | Not specified in abstract | [3][5] |
Table 2: Aurora Kinase Inhibitory Activity
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| BPR1K871 | Quinazoline-based | AURKA | 22 | [11] |
| BPR1K871 | Quinazoline-based | AURKB | 13 | [11] |
| Compound 6 | Quinazolin-4-amine derivative | Aurora A | Potent (exact value not specified) | [6] |
| PF-03814735 | Quinazoline-based | Aurora A | 5 | [12] |
| PF-03814735 | Quinazoline-based | Aurora B | 0.8 | [12] |
| AMG 900 | Quinazoline-based | Aurora A | 5 | [12] |
| AMG 900 | Quinazoline-based | Aurora B | 4 | [12] |
| AMG 900 | Quinazoline-based | Aurora C | 1 | [12] |
Table 3: PI3K Kinase Inhibitory Activity
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| (S)-C5 | N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide | PI3Kα | Potent (exact value not specified) | [8] |
| (S)-C8 | N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide | PI3Kα | Potent (exact value not specified) | [8] |
| Compound 48c | Quinazolin-4-one based hydroxamic acid | PI3Kγ, δ | < 10 | [7] |
| Compound 11 | 4-aryl quinazoline | PI3Kδ | Potent (exact value not specified) | [13] |
| Compound 41 | Selenium-containing quinazoline | PI3Kδ | 1.13 | [14][15] |
| Compound 42 | Selenium-containing quinazoline | PI3Kδ | 2.52 | [14][15] |
| Compound 6b | 4-aminoquinazoline derivative | PI3Kα | 13.6 | [16] |
Table 4: Antiproliferative Activity Against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI50 (µM) | Reference |
| 6d | NCI-H460 | NSC Lung Cancer | 0.789 | [9] |
| 5c | MDA-MB-435 | Melanoma | Excellent (exact value not specified) | [2] |
| 8a | MDA-MB-435 | Melanoma | Excellent (exact value not specified) | [2] |
| BPR1K871 | MOLM-13 | AML | ~0.005 | [11] |
| BPR1K871 | MV4-11 | AML | ~0.005 | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound-based kinase inhibitors, compiled from various research articles.
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a common synthetic route starting from anthranilic acid derivatives.
Step 1: Synthesis of 2-Substituted-4-quinazolinone Intermediates
-
A mixture of an appropriately substituted anthranilic acid (1 equivalent) and an aldehyde (1.2 equivalents) is refluxed in a suitable solvent (e.g., ethanol) for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the 2-substituted-4-quinazolinone.
Step 2: Chlorination of the 4-Quinazolinone
-
The 2-substituted-4-quinazolinone (1 equivalent) is suspended in a mixture of phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
The mixture is heated at reflux for 2-4 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate (the 4-chloroquinazoline intermediate) is collected by filtration, washed with water, and dried.
Step 3: Amination at the C4-Position
-
The 4-chloroquinazoline intermediate (1 equivalent) and a desired amine (1.1 equivalents) are dissolved in a suitable solvent such as isopropanol or ethanol.
-
A catalytic amount of an acid (e.g., HCl) or a base (e.g., triethylamine) may be added to facilitate the reaction.
-
The reaction mixture is refluxed for 6-12 hours.
-
After cooling, the product is precipitated, filtered, washed, and purified by recrystallization or column chromatography.[17]
Microwave-Assisted Synthesis Microwave irradiation can significantly reduce reaction times and improve yields. For instance, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one was achieved in 5 minutes with an 87% yield using a microwave, compared to 10 hours and a 79% yield with conventional heating.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., EGFR, Aurora A, PI3Kα)
-
ATP (Adenosine triphosphate)
-
Substrate peptide or protein
-
Assay buffer (specific to the kinase)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the test compounds to the wells (final DMSO concentration typically ≤ 1%).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only).
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol is used to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in the development of this compound-based kinase inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
References
- 1. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. brieflands.com [brieflands.com]
- 6. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
Application Notes & Protocols: 3-Amino-4(3H)-quinazolinone as a Precursor for Fused Heterocyclic Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Amino-4(3H)-quinazolinone is a versatile precursor in the synthesis of a wide array of fused heterocyclic systems. The inherent reactivity of the 3-amino group, coupled with the quinazolinone scaffold, provides a strategic platform for constructing novel polycyclic molecules with significant pharmacological potential. Quinazolinone derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of various fused heterocyclic systems starting from this compound and its derivatives.
Key Fused Heterocyclic Systems & Synthetic Strategies
The primary synthetic utility of this compound lies in the cyclization reactions involving the exocyclic amino group and the adjacent ring nitrogen. This allows for the annulation of five- and six-membered heterocyclic rings, leading to diverse chemical scaffolds. Common strategies involve condensation reactions with bifunctional electrophiles.
Synthesis of[1][4][5]Triazolo[4,3-c]quinazoline Derivatives
The fusion of a triazole ring to the quinazolinone core is a common strategy to enhance biological activity. These systems can be synthesized through the reaction of this compound derivatives with reagents that provide a single carbon atom to form the triazole ring.
Reaction Workflow:
Caption: Synthesis of[1][4][5]Triazolo[4,3-c]quinazolines.
Experimental Protocol: Synthesis of 3-Aryl-[1][4][5]triazolo[4,3-c]quinazolines
This protocol is adapted from methodologies involving the cyclization of 3-amino-quinazolinone derivatives.
Materials:
-
3-Amino-2-aryl-4(3H)-quinazolinone (1.0 mmol)
-
Triethyl orthoformate (5.0 mL)
-
Acetic acid (catalytic amount)
-
Ethanol
Procedure:
-
A mixture of 3-amino-2-aryl-4(3H)-quinazolinone (1.0 mmol) and triethyl orthoformate (5.0 mL) is taken in a round-bottom flask.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is heated under reflux for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the excess triethyl orthoformate is removed under reduced pressure.
-
The resulting solid is cooled to room temperature and triturated with ethanol.
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and DMF to afford the pure[1][4][5]triazolo[4,3-c]quinazoline derivative.
Quantitative Data:
| Product | R-group | Yield (%) | Melting Point (°C) | Reference |
| 3-Phenyl-[1][4][5]triazolo[4,3-c]quinazoline | Phenyl | 75-85 | >250 | [6][7] |
| 3-(4-Chlorophenyl)-[1][4][5]triazolo[4,3-c]quinazoline | 4-Chlorophenyl | 70-80 | >250 | [6][7] |
| 3-(4-Methylphenyl)-[1][4][5]triazolo[4,3-c]quinazoline | 4-Methylphenyl | 78-88 | >250 | [6][7] |
Synthesis of Pyrazolo[5,1-b]quinazolin-9(1H)-one Derivatives
The reaction of this compound with β-ketoesters or similar 1,3-dielectrophiles provides a straightforward route to pyrazolo-fused quinazolinones.
Reaction Workflow:
Caption: Synthesis of Pyrazolo[5,1-b]quinazolin-9(1H)-ones.
Experimental Protocol: Synthesis of 2-Methyl-pyrazolo[5,1-b]quinazolin-9(1H)-one
This protocol describes the reaction of 3-amino-2-methyl-4(3H)-quinazolinone with ethyl acetoacetate.[8]
Materials:
-
3-Amino-2-methyl-4(3H)-quinazolinone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Glacial acetic acid (10 mL)
Procedure:
-
A mixture of 3-amino-2-methyl-4(3H)-quinazolinone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in glacial acetic acid (10 mL) is heated under reflux for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield pure 2-methyl-pyrazolo[5,1-b]quinazolin-9(1H)-one.
Quantitative Data:
| Product | R-group at C2 | Yield (%) | Melting Point (°C) | Reference |
| 2-Methyl-pyrazolo[5,1-b]quinazolin-9(1H)-one | Methyl | 65-75 | 160-162 | [8] |
| 2-Phenyl-pyrazolo[5,1-b]quinazolin-9(1H)-one | Phenyl | 70-80 | 210-212 | [8] |
Synthesis of 1,2,4-Triazino[4,3-c]quinazoline Derivatives
The reaction of this compound with α-haloketones followed by cyclization is a common method for the synthesis of triazino-fused systems.
Reaction Workflow:
Caption: Synthesis of Thiadiazino[2,3-b]quinazolines.
Experimental Protocol: Synthesis of 3-Aryl-1,2,4-triazino[4,3-c]quinazolines from 3-Amino-2-thioxo-4(3H)-quinazolinone
This protocol is based on the reaction of a 3-amino-2-thioxo-4(3H)-quinazolinone derivative with α-haloketones.[9][10]
Materials:
-
3-Amino-2(1H)-thioxo-4(3H)-quinazolinone (1.0 mmol)
-
Substituted phenacyl bromide (1.0 mmol)
-
Anhydrous potassium carbonate (1.5 mmol)
-
Absolute ethanol (20 mL)
Procedure:
-
A mixture of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone (1.0 mmol), the appropriate substituted phenacyl bromide (1.0 mmol), and anhydrous potassium carbonate (1.5 mmol) in absolute ethanol (20 mL) is refluxed for 5-7 hours.
-
The reaction is monitored by TLC.
-
After cooling, the reaction mixture is poured into ice-water.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product is recrystallized from glacial acetic acid to give the pure fused heterocyclic product.
Quantitative Data:
| Product | R-group | Yield (%) | Melting Point (°C) | Reference |
| 3-Phenyl-6-oxo-1,4,5-thiadiazin[2,3-b]quinazoline | Phenyl | 80-90 | 220-222 | [9][10] |
| 3-(4-Chlorophenyl)-6-oxo-1,4,5-thiadiazin[2,3-b]quinazoline | 4-Chlorophenyl | 85-95 | 235-237 | [9][10] |
| 3-(4-Bromophenyl)-6-oxo-1,4,5-thiadiazin[2,3-b]quinazoline | 4-Bromophenyl | 82-92 | 240-242 | [9][10] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a multitude of fused heterocyclic systems. The protocols outlined above provide a foundation for the development of libraries of novel compounds for screening in drug discovery programs. The reactivity of the 3-amino group allows for a wide range of cyclization reactions, leading to diverse and complex molecular architectures with significant potential for biological activity. Further exploration of the reactions of this compound with other bifunctional reagents will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses of novel 3-amino-2(1H)-thioxo-4(3H)-quinazolinones and evaluation of their immunotropic activity. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assisted Synthesis of 3-Amino-4(3H)-quinazolinone Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the efficient synthesis of 3-amino-4(3H)-quinazolinone analogs utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[1][2] The protocols outlined below are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
Quinazolinones are a class of heterocyclic compounds that form the core structure of many biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The this compound scaffold is a particularly important pharmacophore. Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of these valuable compounds.[1][2][7] The application of microwave irradiation facilitates the rapid heating of reactants, leading to a significant acceleration of the reaction rate.[2]
General Workflow for Microwave-Assisted Synthesis
The synthesis of this compound analogs via microwave irradiation typically follows a multi-step process that can be streamlined using this technology. The general workflow involves the initial preparation of a benzoxazinone intermediate, followed by its reaction with hydrazine hydrate to yield the final 3-amino-quinazolinone product.
Caption: General workflow for the microwave-assisted synthesis of this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-2-phenylquinazolin-4(3H)-one
This protocol is adapted from a multi-step synthesis starting from anthranilic acid.[1]
Step 1: Synthesis of 2-Benzamidobenzoic Acid
-
This intermediate is synthesized from anthranilic acid by benzoylation.
Step 2: Synthesis of 2-Benzamidobenzoyl Chloride
-
The 2-benzamidobenzoic acid is chlorinated to form the acid chloride.
Step 3: Microwave-Assisted Synthesis of 3-Amino-2-phenylquinazolin-4(3H)-one
-
In a microwave process vial, combine 2-benzamidobenzoyl chloride, hydrazine hydrate, and potassium carbonate in DMF.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 800 W and a temperature of 135 °C for 4 minutes.[1][7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Proceed with standard work-up and purification procedures (e.g., precipitation in water, filtration, and recrystallization).
Protocol 2: Synthesis of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
This protocol highlights the significant rate enhancement of microwave synthesis compared to conventional heating.
Step 1: Synthesis of 2-(2-chlorophenyl)-4H-benzo[d][1]oxazin-4-one
-
This intermediate is prepared from the corresponding substituted anthranilic acid.
Step 2: Microwave-Assisted Synthesis of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
-
Dissolve 2-(2-chlorophenyl)-4H-benzo[d][1]oxazin-4-one (5 mmol) in 10 ml of pyridine in a suitable microwave vessel.
-
In a separate container, dissolve hydrazine hydrate (10 mmol) in 5 ml of pyridine.
-
Add the hydrazine hydrate solution dropwise to the benzoxazinone solution while stirring.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 800 watts for 5 minutes.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, dry it, and recrystallize from diluted ethanol.
Protocol 3: Synthesis of Substituted 2-Methyl-3-amino-quinazolin-4(3H)-ones
This protocol describes a tandem microwave-assisted green process.[8]
Step 1: Microwave-Assisted Synthesis of Benzoxazinones
-
In a microwave tube, add a substituted anthranilic acid (3 mmol) and acetic anhydride (5 mL).
-
Heat the mixture under microwave irradiation at 250 W for 17–22 minutes at a fixed temperature of 120–150 °C.[8]
-
After the reaction, remove the excess solvent under reduced pressure.
Step 2: Microwave-Assisted Synthesis of 2-Methyl-3-amino-quinazolin-4(3H)-ones
-
The crude benzoxazinone from the previous step is reacted with hydrazine hydrate.
-
The specific microwave conditions for this step should be optimized based on the substrate.
-
After the reaction, the mixture is poured into ice, and the resulting solid is recrystallized from ethanol.[8]
Data Presentation
The use of microwave irradiation significantly improves reaction outcomes as summarized in the tables below.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
| Method | Power | Reaction Time | Yield (%) |
| Conventional Heating (Reflux) | N/A | 10 hours | 79 |
| Microwave Irradiation | 800 W | 5 minutes | 87 |
Table 2: Yields of Microwave-Assisted Synthesis of Quinazolinone Derivatives [1][8]
| Compound | Substituent | Yield (%) |
| 3-Amino-2-phenylquinazolin-4(3H)-one | Phenyl | 81 |
| 4-Oxo-2-phenylquinazoline-3(4H)-carbothioamide | Phenyl | 85 |
| 3-Amino-2-methylquinazolin-4(3H)-one | Methyl | 35 |
| 3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one | 6-Fluoro, Methyl | 51 |
| 3-Amino-2-methyl-6-nitroquinazolin-4(3H)-one | 6-Nitro, Methyl | 85 |
| 3-Amino-2-methyl-7-nitroquinazolin-4(3H)-one | 7-Nitro, Methyl | 48 |
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression from starting materials to the final purified product in a typical microwave-assisted synthesis of 3-amino-4(3H)-quinazolinones.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of some amino- and sulfanyl-3H-quinazolin-4-one derivatives as potential anticancer agents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh) | Semantic Scholar [semanticscholar.org]
- 8. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies [mdpi.com]
Synthesis of Schiff Bases from 3-Amino-4(3H)-quinazolinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of Schiff bases derived from 3-Amino-4(3H)-quinazolinone, a core scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. The protocols outlined below cover conventional and microwave-assisted synthesis methods, purification techniques, and characterization data.
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds possessing a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The formation of Schiff bases by the condensation of the 3-amino group of the quinazolinone ring with various aldehydes introduces an imine (-N=CH-) linkage, which can enhance and modulate the pharmacological profile of the parent molecule.[3][4] These Schiff bases serve as versatile intermediates for the synthesis of more complex heterocyclic systems and as bioactive molecules in their own right.[5]
General Synthetic Pathway
The synthesis of Schiff bases from this compound typically involves a two-step process. The first step is the synthesis of the this compound precursor from anthranilic acid. The second step is the condensation of this precursor with a substituted aldehyde to form the desired Schiff base.
Caption: General workflow for the synthesis of Schiff bases from this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-2-methyl-4(3H)-quinazolinone
This protocol describes the synthesis of the key intermediate, 3-amino-2-methyl-4(3H)-quinazolinone, starting from anthranilic acid.
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Synthesis of 2-methyl-3,1-benzoxazin-4-one: A mixture of anthranilic acid and acetic anhydride is heated under reflux for a specified duration. The reaction mixture is then cooled, and the resulting solid is filtered, washed with a cold solution of sodium bicarbonate, and then with water to obtain 2-methyl-3,1-benzoxazin-4-one.
-
Synthesis of 3-amino-2-methyl-4(3H)-quinazolinone: The synthesized 2-methyl-3,1-benzoxazin-4-one is dissolved in ethanol, and hydrazine hydrate is added to the solution. The mixture is then refluxed for several hours.[2] After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield pure 3-amino-2-methyl-4(3H)-quinazolinone.[5]
Protocol 2: Synthesis of Schiff Bases via Conventional Heating
This protocol details the synthesis of Schiff bases by the condensation of 3-amino-2-methyl-4(3H)-quinazolinone with various aromatic aldehydes using a conventional heating method.
Materials:
-
3-Amino-2-methyl-4(3H)-quinazolinone
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, p-nitrobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
An equimolar mixture of 3-amino-2-methyl-4(3H)-quinazolinone and the respective aromatic aldehyde is dissolved in ethanol.[2]
-
A few drops of glacial acetic acid are added to the mixture as a catalyst.
-
The reaction mixture is refluxed for 4-8 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product that precipitates out is collected by filtration, washed with cold ethanol, and then dried.
-
The crude product is purified by recrystallization from ethanol.[5]
Protocol 3: Synthesis of Schiff Bases via Microwave Irradiation
This protocol describes a more rapid and efficient synthesis of Schiff bases using microwave irradiation.
Materials:
-
3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
-
Substituted aromatic aldehyde
-
Pyridine
Procedure:
-
3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one (5 mmol) is dissolved in 10 ml of pyridine.
-
The substituted aromatic aldehyde (5 mmol) is added to the solution.
-
The reaction mixture is subjected to microwave irradiation at 800 watts for a short duration, typically around 5 minutes.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is precipitated by pouring it into crushed ice.
-
The solid is filtered, washed with water, and recrystallized from diluted ethanol to obtain the pure Schiff base.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of Schiff bases of this compound.
Table 1: Comparison of Conventional vs. Microwave Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one.
| Method | Solvent | Reaction Time | Power | Yield (%) |
| Conventional Heating | Pyridine | 10 hours | N/A | 79 |
| Microwave Irradiation | Pyridine | 5 minutes | 800 W | 87 |
Table 2: Yields of various 3-amino-2-methyl-quinazolin-4(3H)-one derivatives. [5]
| Substituent | Yield (%) | Melting Point (°C) |
| H | 35 | 142-143 |
| 6-Fluoro | 51 | 198-199 |
| 6-Bromo | 70 | 187-189 |
| 6,8-Dibromo | 85 | 231-232 |
| 6-Nitro | 85 | 178-180 |
| 6-Iodo | 63 | 186-187 |
Characterization of Synthesized Compounds
The structures of the synthesized Schiff bases are typically confirmed using a combination of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (C=N) group in the range of 1605-1667 cm⁻¹.[2][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the target compound confirms its formation.
Biological Significance and Applications
Schiff bases of this compound have been reported to exhibit a wide array of biological activities, making them promising candidates for drug development.
Caption: Biological activities of this compound Schiff bases.
-
Antibacterial and Antifungal Activity: Many synthesized derivatives have shown significant activity against various bacterial and fungal strains.[2][9]
-
Anticancer Activity: Certain Schiff base derivatives have demonstrated cytotoxic activities against human cancer cell lines.[1]
-
Nitric Oxide Synthase Inhibition: Some novel derivatives have been evaluated as inhibitors of nitric oxide synthase isoforms, indicating potential as anti-stroke agents.[10]
Conclusion
The synthetic protocols detailed in this document provide a comprehensive guide for the preparation of Schiff bases derived from this compound. Both conventional and microwave-assisted methods offer viable routes to these versatile compounds. The significant biological activities exhibited by this class of molecules underscore their importance in the field of medicinal chemistry and drug discovery, warranting further exploration and development.
References
- 1. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dspace.univ-eloued.dz [dspace.univ-eloued.dz]
- 5. mdpi.com [mdpi.com]
- 6. Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and antibacterial activity of novel Schiff base derivatives of quinazolin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel quinazolin-4(3<i>H</i>)-one Schiff base derivatives as nitric oxide synthase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: 3-Amino-4(3H)-quinazolinone in the Synthesis of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The quinazolinone scaffold, a fused nitrogen heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry due to its wide array of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and notably, antimicrobial properties.[1][2] Specifically, 3-Amino-4(3H)-quinazolinone serves as a versatile and crucial starting material for the synthesis of a diverse range of derivatives with significant potential to combat microbial infections. Its reactive amino group provides a convenient handle for structural modifications, most commonly through the formation of Schiff bases, leading to compounds with enhanced biological efficacy.[1][3] This document provides detailed synthetic protocols, antimicrobial evaluation methods, and key data for researchers working on the development of quinazolinone-based antimicrobial agents.
Synthetic Pathways and Experimental Protocols
The primary route for synthesizing antimicrobial agents from this compound involves a multi-step process, typically starting from anthranilic acid. The key intermediate, a 3-amino-substituted quinazolinone, is then condensed with various aromatic or heterocyclic aldehydes to yield Schiff base derivatives. These derivatives can be further modified to create other heterocyclic systems like thiazolidinones.
Caption: General workflow for synthesizing quinazolinone-based antimicrobial agents.
Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate 1)[5]
This protocol describes the thermal cyclization of anthranilic acid.
-
Reagents and Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
A mixture of anthranilic acid (e.g., 30 g, 220 mmol) and acetic anhydride is prepared in a round-bottom flask.[4]
-
The reaction mixture is refluxed for a specified period (typically 2-3 hours), with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield 2-methyl-4H-3,1-benzoxazin-4-one.
-
Protocol 2: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one (Intermediate 2)[5]
This step involves the reaction of the benzoxazinone intermediate with hydrazine hydrate.
-
Reagents and Materials:
-
2-Methyl-4H-3,1-benzoxazin-4-one
-
Hydrazine hydrate (80% or 99%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
-
Procedure:
-
Dissolve 2-methyl-4H-3,1-benzoxazin-4-one (e.g., 3 g, 18.63 mmol) in ethanol (10 mL) in a round-bottom flask with stirring.[4]
-
Cautiously add hydrazine hydrate (e.g., 0.91 mL, 18.63 mmol) dropwise to the solution.[4]
-
Reflux the resulting solution for approximately 7 hours, monitoring the reaction by TLC.[4]
-
After cooling, the formed precipitate is filtered, washed with cold ethanol, and recrystallized to obtain pure 3-amino-2-methylquinazolin-4(3H)-one.
-
Protocol 3: General Synthesis of 3-(Substituted-benzylideneamino)-2-methylquinazolin-4(3H)-one (Schiff Bases)[3][5]
This is the key step where the diversity of the antimicrobial agents is generated.
-
Reagents and Materials:
-
3-Amino-2-methylquinazolin-4(3H)-one
-
Various substituted aromatic/heterocyclic aldehydes (e.g., benzaldehyde, vanillin, thiophene-2-carbaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-amino-2-methylquinazolin-4(3H)-one (1 equivalent) in ethanol.
-
Add an equimolar amount of the desired substituted aldehyde (1 equivalent).[3]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[3]
-
Reflux the mixture for 6-8 hours. Monitor the reaction's completion using TLC.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash it with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol) if necessary to achieve high purity.
-
Antimicrobial Activity Evaluation
The synthesized quinazolinone derivatives are typically screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to 2,3-Disubstituted Quinazolin-4(3H)-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4][5] The protocols outlined below are based on established and efficient synthetic strategies, including one-pot multicomponent reactions and sequential multi-step syntheses.
Introduction
Quinazolin-4(3H)-ones are a core scaffold in numerous biologically active compounds, exhibiting properties such as anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antiviral activities.[2][6][7] The functionalization at the 2 and 3 positions of the quinazolinone ring is crucial for modulating their pharmacological effects. This document details two primary and versatile synthetic approaches to generate a library of 2,3-disubstituted quinazolin-4(3H)-ones.
Synthetic Strategies Overview
Two main strategies for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones are presented:
-
One-Pot Multicomponent Reaction from Isatoic Anhydride: A convergent and atom-economical approach where isatoic anhydride, a primary amine, and an orthoester are reacted in a single step.[8][9] This method is lauded for its simplicity and efficiency.[8]
-
Two-Step Synthesis via N-Acylanthranilic Acid and Benzoxazinone Intermediate: A sequential approach that involves the acylation of anthranilic acid, followed by cyclization to a benzoxazinone intermediate, which is then reacted with a primary amine.[2][5][10] This method allows for greater control and diversification at the 2-position.
The logical workflow for selecting a synthetic strategy is outlined below.
Caption: General workflow for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones.
Protocol 1: One-Pot Multicomponent Synthesis from Isatoic Anhydride
This protocol describes a convenient, one-pot, three-component reaction for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, an amine, and an orthoester.[8] This method can be performed using either conventional heating or microwave irradiation.[8]
Caption: Workflow for the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.
Experimental Protocol
Materials:
-
Substituted isatoic anhydride
-
Appropriate primary amine (aryl, heteroaryl, alkyl, or cycloalkyl)
-
Orthoester (e.g., triethyl orthoformate, trimethyl orthoacetate)
-
Reaction vessel (round-bottom flask or microwave vial)
-
Heating source (oil bath or microwave reactor)
Procedure:
-
Reactant Mixture: In a suitable reaction vessel, combine the isatoic anhydride (1.0 eq), the primary amine (1.0-1.5 eq), and the orthoester (1.0-1.5 eq).[8][10] The reaction can often be performed under solvent-free conditions.[8]
-
Reaction Conditions:
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is typically poured into crushed ice or water.[6]
-
The resulting solid precipitate is collected by filtration.
-
The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,3-disubstituted quinazolin-4(3H)-one.[6]
-
Quantitative Data Summary
The following table summarizes representative yields for the one-pot synthesis of various 2,3-disubstituted quinazolin-4(3H)-ones under different conditions.
| R¹ Substituent | R² Substituent | Method | Temperature (°C) | Time | Yield (%) | Reference |
| H | Phenyl | Microwave | 120 | 30 min | 92 | [6] |
| H | 4-Chlorophenyl | Microwave | 120 | 30 min | 95 | [6] |
| H | 4-Methoxyphenyl | Microwave | 120 | 30 min | 90 | [6] |
| H | 4-Trifluoromethylphenyl | Microwave | 120 | 30 min | 88 | [6] |
| Methyl | 2-Methylphenyl | Classical Heating | 120 | 5 h | 94 | [8] |
| Methyl | 2-Methylphenyl | Microwave | 140 | 20 min | 96 | [8] |
| Ethyl | 4-Chlorophenyl | Classical Heating | 120 | 5 h | 92 | [8] |
| Ethyl | 4-Chlorophenyl | Microwave | 140 | 25 min | 95 | [8] |
Protocol 2: Two-Step Synthesis via Benzoxazinone Intermediate
This protocol details a versatile two-step synthesis starting from anthranilic acid. The first step involves the formation of a 2-substituted-4H-3,1-benzoxazin-4-one, which is then reacted with a primary amine to yield the desired 2,3-disubstituted quinazolin-4(3H)-one.[2][5]
Caption: Workflow for the two-step synthesis via a benzoxazinone intermediate.
Experimental Protocol
Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one
Materials:
-
Anthranilic acid
-
Acyl chloride (e.g., acetyl chloride, butyryl chloride) or Acetic anhydride
-
Pyridine (optional, as a base)
-
Solvent (e.g., pyridine, or neat)
Procedure:
-
Acylation: Dissolve anthranilic acid (1.0 eq) in a suitable solvent like pyridine or use neat conditions.
-
Add the acyl chloride (1.0-1.5 eq) or acetic anhydride dropwise at 0 °C.[10]
-
Stir the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to form the N-acyl anthranilic acid.[10]
-
Cyclodehydration: Add acetic anhydride to the N-acyl anthranilic acid and reflux the mixture to effect ring closure to the benzoxazinone.[2][5]
-
Isolation: Cool the reaction mixture and pour it into cold water. The solid benzoxazinone is collected by filtration, washed with water, and dried. The crude product can be used in the next step without further purification or can be recrystallized.
Step 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one
Materials:
-
2-Substituted-4H-3,1-benzoxazin-4-one (from Step 1)
-
Primary amine
-
Solvent (e.g., ethanol, glacial acetic acid)
Procedure:
-
Reaction Mixture: Dissolve the 2-substituted-4H-3,1-benzoxazin-4-one (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the primary amine (1.0-1.5 eq) to the solution.[10]
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The resulting solid is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted quinazolin-4(3H)-one.
-
Quantitative Data Summary
The following table presents representative yields for the two-step synthesis of various 2,3-disubstituted quinazolin-4(3H)-ones.
| R¹ Substituent | R² Substituent | Overall Yield (%) | Reference |
| Propyl | Phenyl | 30 (for a 6-step synthesis with this core reaction) | [11] |
| Propyl | Benzyl | Not explicitly stated, but synthesized | [5] |
| Phenyl | Methyl | 72 | [12] |
| o-Tolyl | Propyl | 65 | [12] |
| p-Tolyl | Propyl | 71 | [12] |
| 2-Fluorophenyl | H | 92 | [12] |
| o-Tolyl | H | 65 | [12] |
Note: Yields can vary significantly based on the specific substituents and reaction conditions employed. The provided data serves as a general guide.
Conclusion
The synthetic routes detailed in these application notes provide robust and versatile methods for accessing a wide array of 2,3-disubstituted quinazolin-4(3H)-ones. The one-pot multicomponent reaction is ideal for rapid library synthesis due to its operational simplicity and high efficiency. The two-step synthesis via a benzoxazinone intermediate offers a more controlled, stepwise approach, allowing for the deliberate introduction of diverse functionalities at the 2- and 3-positions. The choice of method will depend on the specific target molecules, available starting materials, and desired throughput. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-4(3H)-quinazolinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Amino-4(3H)-quinazolinone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: I am experiencing a very low yield of this compound. What are the likely causes and how can I improve it?
A1: Low yield is a common issue in the synthesis of quinazolinone derivatives. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time. A moderate increase in temperature might also enhance the reaction rate, but be cautious of potential side product formation.[1]
-
-
Suboptimal Reagents and Solvents: The purity of your starting materials and the choice of solvent are critical for a successful synthesis.
-
Solution: Ensure that the anthranilic acid and hydrazine hydrate are of high purity and dry. The choice of solvent can significantly impact the reaction; pyridine is commonly used, but other polar apathetic solvents like DMF could be explored. Recrystallization of starting materials may be necessary if impurities are suspected.
-
-
Reaction Conditions: Temperature and reaction time are crucial parameters that need to be optimized.
-
Solution: For conventional heating methods, refluxing for an extended period (e.g., 10 hours) is often required. Microwave-assisted synthesis can dramatically reduce the reaction time (e.g., to 5 minutes) and potentially increase the yield. An optimization screen for both temperature and time is advisable.
-
Q2: I am observing the formation of significant side products in my reaction mixture. How can I minimize them?
A2: The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.
-
Possible Side Products: An intermediate, the open-ring compound 2-amino-N'-(aroyl)benzohydrazide, may not fully cyclize. Other potential impurities could arise from reactions with residual starting materials or solvents.
-
Solutions:
-
Temperature Control: Excessively high temperatures can lead to degradation or unwanted side reactions. Carefully control the reaction temperature within the optimal range determined for your specific starting materials.
-
Stoichiometry: Ensure the correct molar ratios of reactants. An excess of one reactant might lead to the formation of undesired byproducts.
-
Inert Atmosphere: If your reactants or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Q3: The purification of my crude this compound is proving to be difficult. What are the best practices for purification?
A3: Effective purification is essential to obtain a high-purity final product.
-
Common Impurities: Unreacted starting materials, the intermediate benzoxazinone, and the open-ring hydrazide are common impurities.
-
Purification Strategies:
-
Precipitation and Washing: After the reaction, pouring the mixture into cold water, sometimes with a few drops of HCl, can precipitate the crude product. Thorough washing of the precipitate with water is crucial to remove water-soluble impurities.
-
Recrystallization: This is a highly effective method for purifying the solid product. Diluted ethanol is a commonly used solvent for the recrystallization of this compound derivatives. Experiment with different solvents or solvent mixtures to find the optimal conditions for your specific compound.
-
Column Chromatography: For difficult separations, column chromatography using silica gel is a powerful technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol) should be determined by TLC analysis.[2]
-
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data from different synthesis methods for this compound derivatives, allowing for easy comparison of their efficiencies.
| Method | Starting Materials | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional Heating | 2-(2-chlorophenyl)-4H-benzo[d][3]oxazin-4-one, Hydrazine hydrate | Pyridine | 10 hours | 115°C (Reflux) | 79 | |
| Microwave Irradiation | 2-(2-chlorophenyl)-4H-benzo[d][3]oxazin-4-one, Hydrazine hydrate | Pyridine | 5 minutes | - (800 W) | 87 | |
| Microwave-Assisted (Green) | Substituted 2-methyl-4H-3,1-benzoxazin-4-one, Hydrazine hydrate | Ethanol | Varies | Varies | 31-85 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Synthesis of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one via Conventional Heating
Step 1: Synthesis of 2-(2-chlorophenyl)-4H-benzo[d][3]oxazin-4-one
-
Dissolve anthranilic acid in pyridine.
-
Slowly add 2-chlorobenzoyl chloride to the solution at 0°C with constant stirring.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Treat the resulting semi-solid mass with a 10% sodium bicarbonate solution and dilute with water until effervescence ceases.
-
Filter the solution and wash the solid with water to remove inorganic materials and pyridine.
Step 2: Synthesis of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
-
Dissolve 2-(2-chlorophenyl)-4H-benzo[d][3]oxazin-4-one (5 mmol) in 10 ml of pyridine.
-
Add this solution dropwise to a 5 ml pyridine solution containing hydrazine hydrate (10 mmol).
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Heat the mixture under reflux (115°C) for 10 hours.
-
After cooling, pour the reaction mixture into water containing a few drops of HCl.
-
Filter the separated solid and wash it repeatedly with water.
-
Dry the solid and recrystallize it from diluted ethanol.
Protocol 2: Microwave-Assisted Synthesis of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
Step 1: Follow Step 1 from Protocol 1.
Step 2:
-
Dissolve 2-(2-chlorophenyl)-4H-benzo[d][3]oxazin-4-one (5 mmol) in 10 ml of pyridine.
-
Add this solution dropwise to a 5 ml pyridine solution containing hydrazine hydrate (10 mmol).
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Irradiate the reaction mixture in a microwave oven at 800 W for 5 minutes.
-
After irradiation, pour the mixture into water containing a few drops of HCl.
-
Filter the separated solid and wash it repeatedly with water.
-
Dry the solid and recrystallize it from diluted ethanol.
Visualizations
The following diagrams illustrate the reaction pathway and a logical workflow for troubleshooting common issues.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
"common side reactions in the synthesis of 3-Amino-4(3H)-quinazolinone"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4(3H)-quinazolinone.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can be attributed to several factors, including incomplete reactions, suboptimal temperature, and the formation of side products.
-
Incomplete Reaction: The cyclization of the intermediate, typically an N-acylanthranilamide or a related open-chain precursor, may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material or intermediates are still present, consider extending the reaction time. Increasing the reaction temperature can also promote cyclization, but must be done cautiously to avoid degradation.[1]
-
-
Suboptimal Temperature: The reaction temperature is a critical parameter.
-
Solution: For conventional heating methods, maintain a stable temperature within the optimal range for the specific protocol. High temperatures can lead to the formation of side products like dimers and polymers, while low temperatures may result in incomplete cyclization.[2] Microwave-assisted synthesis can often provide higher yields in shorter reaction times by enabling rapid and uniform heating.
-
-
Formation of Side Products: Undesired side reactions consume starting materials and reduce the yield of the target compound.
-
Solution: See the dedicated FAQ section below for detailed information on common side reactions and strategies to minimize their formation.
-
Issue 2: Presence of Multiple Impurities in the Final Product
Q2: My final product shows multiple spots on TLC, making purification difficult. What are the likely impurities and how can I remove them?
A: The presence of multiple impurities is a common challenge. The primary culprits are typically unreacted starting materials, open-chain intermediates, and specific side products.
-
Unreacted Starting Materials: Residual anthranilic acid, 2-aminobenzohydrazide, or the benzoxazinone precursor may be present.
-
Solution: Ensure the correct stoichiometry of reactants. Use of an excess of one reagent (e.g., hydrazine hydrate) can help drive the reaction to completion. Purification can be achieved through recrystallization or column chromatography.
-
-
Incomplete Cyclization Products (Open-Chain Intermediates): An open-ring compound, such as 2-amino-N'-(acyl)benzohydrazide, can be a major impurity if the final cyclization step is incomplete.
-
Solution: As with low yield, extending the reaction time or moderately increasing the temperature can promote full cyclization. Acid or base catalysis can also facilitate this step, depending on the specific synthetic route.
-
-
Dimerization and Other Side Products: A common side product is the fused heterocyclic compound, 2,3-dihydropyrazolo[5,1-b]quinazolin-9(1H)-one, which can form under certain conditions.[3]
-
Solution: Modifying the solvent and temperature can help minimize the formation of this dimer. Purification via column chromatography is often necessary to separate it from the desired product.[3]
-
Frequently Asked Questions (FAQs)
This section provides answers to specific questions regarding common side reactions in the synthesis of this compound.
Q3: What is the most common side product when using a benzoxazinone precursor with hydrazine hydrate, and how can I avoid it?
A: A frequently observed side product is 2,3-dihydropyrazolo[5,1-b]quinazolin-9(1H)-one . This occurs through a competing reaction pathway where hydrazine reacts with the benzoxazinone.
-
Mechanism: The formation of this side product involves a second cyclization event after the initial formation of the 3-aminoquinazolinone ring.
-
Mitigation Strategies:
-
Control of Stoichiometry: Using a controlled amount of hydrazine hydrate can favor the formation of the desired product.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the secondary cyclization leading to the dimer.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol may facilitate the formation of the dimer.[3] Experimenting with aprotic solvents could be beneficial.
-
Q4: I suspect my 2-aminobenzohydrazide intermediate is hydrolyzing back to 2-aminobenzoic acid. How can I prevent this?
A: Hydrolysis of the hydrazide functional group can occur, especially in the presence of strong acids or bases and water.
-
Mechanism: The hydrazide is susceptible to nucleophilic attack by water, leading to the cleavage of the C-N bond and reformation of the carboxylic acid.
-
Mitigation Strategies:
-
Control pH: Maintain a neutral or slightly basic pH during the reaction and workup to minimize acid-catalyzed hydrolysis.
-
Anhydrous Conditions: Use dry solvents and reagents to reduce the availability of water for hydrolysis.
-
Reaction Temperature: Avoid excessively high temperatures for prolonged periods, as this can accelerate hydrolysis.
-
Data Presentation
Table 1: Comparison of Reaction Conditions on the Yield of this compound Derivatives.
| Starting Material | Reagents | Heating Method | Temperature (°C) | Time | Solvent | Yield (%) | Reference |
| 2-(2-chlorophenyl)-4H-benzo[d][1][2]oxazin-4-one | Hydrazine hydrate | Conventional (Reflux) | 115 | 10 hours | Pyridine | 79 | |
| 2-(2-chlorophenyl)-4H-benzo[d][1][2]oxazin-4-one | Hydrazine hydrate | Microwave | - | 5 minutes | Pyridine | 87 | |
| Substituted Benzoxazinone | Hydrazine hydrate | Reflux | - | 2 hours | Ethanol | 33 (desired product), 37 (dimer) | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a this compound Derivative
This protocol describes the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one from its corresponding benzoxazinone.
-
Dissolve 2-(2-chlorophenyl)-4H-benzo[d][1][2]oxazin-4-one (5 mmol) in 10 ml of pyridine.
-
Add a solution of hydrazine hydrate (10 mmol) in 5 ml of pyridine dropwise to the reaction mixture.
-
Stir the mixture constantly for 30 minutes at room temperature.
-
Irradiate the reaction mixture in a microwave reactor at 800 W for 5 minutes.
-
Pour the resulting mixture into water containing a few drops of HCl.
-
Filter the separated solid and wash it repeatedly with water.
-
Dry the solid and recrystallize it from diluted ethanol to obtain the pure product.
Protocol 2: Synthesis of a this compound Derivative with Formation of a Dimer Side Product [3]
This protocol illustrates a scenario where a significant amount of the 2,3-dihydropyrazolo[5,1-b]quinazolin-9(1H)-one dimer is formed.
-
Dissolve the starting benzoxazinone (0.15 mol) and an excess of hydrazine hydrate in ethanol.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the resulting mixture by column chromatography on silica gel using a chloroform-methanol (49:1) eluent to separate the desired 3-amino-quinazolinone derivative and the dimer side product.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield or impurities in synthesis.
Caption: Competing reaction pathways leading to desired product and dimer side product.
References
Technical Support Center: Purification of 3-Amino-4(3H)-quinazolinone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Amino-4(3H)-quinazolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most prevalent and effective purification techniques for this class of compounds are recrystallization and column chromatography.[1][2] For achieving very high purity, especially on a smaller scale or for analytical purposes, preparative High-Performance Liquid Chromatography (HPLC) is often employed.[2] The choice of method depends on factors such as the scale of the synthesis, the nature of the impurities, and the desired final purity.[1][2]
Q2: What are some common impurities I might encounter in the synthesis of this compound derivatives?
A2: Impurities can originate from various sources, including unreacted starting materials (e.g., anthranilic acid derivatives), by-products from the cyclization reaction, and degradation products.[2] Residual solvents from the reaction or workup are also a common source of contamination.[1] It is crucial to identify and characterize significant impurities to ensure the final compound's safety and efficacy.[1]
Q3: How do I select an appropriate solvent for recrystallizing my this compound derivative?
A3: An ideal recrystallization solvent should dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but only sparingly at room temperature or below.[2] It is highly recommended to perform small-scale solubility tests with a variety of common laboratory solvents such as ethanol, methanol, and ethyl acetate, or solvent mixtures like ethanol/water to determine the optimal system.[2] For instance, diluted ethanol has been successfully used for the recrystallization of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one.
Q4: How do I choose the right solvent system (mobile phase) for column chromatography?
A4: The selection of an appropriate solvent system for column chromatography is typically guided by preliminary analysis using Thin-Layer Chromatography (TLC).[1][2] The goal is to find a solvent mixture that provides good separation between your target compound and impurities, with an ideal Rf value for the target compound between 0.2 and 0.4.[1][2] A common starting point for quinazolinone derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1][2][3] The polarity of the mobile phase is then gradually increased to elute the compounds from the column.[1]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not crystallize upon cooling. | - The solution is too dilute (too much solvent was used).- The chosen solvent is not suitable. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1][3]- Concentrate the solution by slowly evaporating some of the solvent.[1]- Change the solvent or try a co-solvent system.[1]- Ensure slow cooling; rapid cooling can inhibit crystallization.[1] |
| An oily product forms instead of crystals ("oiling out"). | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities. | - Select a solvent with a lower boiling point.[1]- Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1][3]- Consider a preliminary purification step like column chromatography to remove excess impurities.[1][2] |
| Low recovery of the recrystallized product. | - The compound is significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Too much solvent was used for dissolution. | - Choose a different solvent in which your compound has lower solubility at cold temperatures.[1]- Use a heated funnel or preheat the filtration apparatus to prevent the product from crashing out.[1]- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping bands). | - Incorrect or suboptimal solvent system.- The column is overloaded with the crude material.- Improperly packed column (channeling). | - Optimize the solvent system using TLC to achieve better separation of spots.[1][2]- Reduce the amount of crude material loaded onto the column.[1]- Ensure the column is packed uniformly without any cracks or air bubbles.[1] |
| The compound elutes too quickly. | - The solvent system is too polar. | - Decrease the polarity of the mobile phase.[1] |
| The compound does not elute from the column. | - The solvent system is not polar enough.- The compound may have decomposed on the silica gel. | - Gradually increase the polarity of the mobile phase.[1]- If decomposition is suspected, consider using a different stationary phase or purification method. |
| Tailing of peaks on the column. | - The compound is interacting too strongly with the stationary phase (silica gel). | - Add a small amount of a modifier to the mobile phase. For basic compounds like 3-Amino-4(3H)-quinazolinones, adding a small amount of triethylamine can improve peak shape. For acidic compounds, a small amount of acetic acid may be beneficial.[1][2] |
Experimental Protocols
Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while heating and stirring until the compound is fully dissolved.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization.[2]
-
Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. Further cooling in an ice bath can be done to maximize the formation of crystals.[2][3]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[2][3]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Flash Column Chromatography
-
Stationary Phase and Solvent System Selection: Choose silica gel (typically 230-400 mesh) as the stationary phase. Determine an appropriate solvent system (eluent) by running TLCs. A common starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate.[2]
-
Column Packing: Prepare a slurry of the silica gel in the initial, least polar solvent of your mobile phase. Pour the slurry into the column and allow it to settle, ensuring a uniform packing without any air bubbles. A layer of sand can be added on top of the silica gel to prevent disturbance during sample loading.[1][2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
Elution: Begin eluting the column with the initial non-polar solvent system. Gradually increase the polarity of the eluent according to the separation observed on TLC.
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction using TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound derivative.
Visualized Workflows
Caption: A generalized workflow for the purification of this compound derivatives by recrystallization.
Caption: A troubleshooting guide for addressing the issue of "oiling out" during recrystallization.
References
Technical Support Center: Troubleshooting Low Yields in Quinazolinone Synthesis
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My quinazolinone synthesis is resulting in a very low yield. What are the most common causes and how can I address them?
A1: Low yields in quinazolinone synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or moderately increasing the temperature to improve the reaction rate.[1]
-
-
Suboptimal Reagents and Solvents: The purity of your starting materials and the choice of solvent are critical for success.
-
Solution: Ensure that starting materials, such as 2-aminobenzamide or anthranilic acid, are pure and dry. If necessary, recrystallize them. The solvent choice can significantly impact the reaction; polar aprotic solvents like DMSO or DMF are often effective.[1][2] A solvent screening experiment may be necessary to find the optimal medium for your specific substrates.[1][2]
-
-
Catalyst Issues: For catalyzed reactions, the activity of the catalyst is paramount.
-
Solution: If you are using a heterogeneous catalyst, ensure it has not been poisoned or deactivated. Using a fresh batch or regenerating the catalyst may be necessary. For reactions catalyzed by iodine, ensure the reaction is adequately heated (e.g., 100-120 °C) under an oxygen atmosphere.[1]
-
-
Side Reactions: The formation of unwanted byproducts can consume your starting materials and reduce the final yield.[1]
-
Solution: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize the formation of side products.[1]
-
Q2: I'm observing multiple spots on my TLC plate. How can I identify the impurities and prevent their formation?
A2: Multiple spots on a TLC plate indicate a mixture of compounds. Identifying these is key to optimizing your reaction.
-
Unreacted Starting Materials: One or more spots may correspond to your initial reactants.
-
Benzoxazinone Intermediate: A common byproduct when synthesizing from anthranilic acid and acetic anhydride is the 2-methyl-4H-3,1-benzoxazin-4-one intermediate.[1] Incomplete conversion to the quinazolinone will leave this as an impurity.
-
Solution: To promote the formation of the desired quinazolinone, ensure a sufficient amount of the amine source (e.g., ammonia from ammonium acetate) is present and that the reaction conditions are suitable for the subsequent ring-opening and cyclization.[1] Increasing the reaction temperature or adding a dehydrating agent can also be effective.[1]
-
Q3: What are the best practices for purifying my quinazolinone product to improve the isolated yield?
A3: Effective purification is essential for obtaining a good isolated yield of your target compound.
-
Precipitation and Filtration: After the reaction is complete, pouring the reaction mixture into ice water can precipitate the crude product. This solid can then be collected by filtration, washed with water, and dried.[1]
-
Recrystallization: Further purification can be achieved by recrystallizing the crude product from a suitable solvent, such as ethanol.[1]
-
Column Chromatography: For more challenging separations, column chromatography on silica gel is a powerful technique.[1]
-
Acid-Base Extraction: You can dissolve the crude product in an organic solvent and extract it with a dilute acid (e.g., 1M HCl). The quinazolinone will move to the aqueous layer as its salt. After separating the layers, basifying the aqueous layer will precipitate the pure quinazolinone.[1]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the optimization of various reaction parameters for quinazolinone synthesis, demonstrating how different conditions can affect the product yield.
Table 1: Optimization of Catalytic Conditions [1]
| Entry | Catalyst (10 mol%) | Base (0.11 mmol) | Solvent (2 mL) | Yield (%) |
| 1 | CuI | DBU | DMSO | 85 |
| 2 | CuBr | DBU | DMSO | 78 |
| 3 | CuCl | DBU | DMSO | 72 |
| 4 | Cu(OAc)₂ | DBU | DMSO | 65 |
| 5 | CuI | DIPEA | DMSO | 60 |
| 6 | CuI | Et₃N | DMSO | 55 |
| 7 | CuI | DBU | DMF | 75 |
| 8 | CuI | DBU | Toluene | 40 |
Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst (10 mol%), and base (0.11 mmol) in the solvent (2 mL) were stirred at room temperature for 12 h. Isolated yields are reported.
Table 2: Microwave-Assisted Synthesis Optimization of 2-methyl-4H-3,1-benzoxazin-4-one
| Time (min) | Yield (%) |
| 2 | 60 |
| 4 | 75 |
| 6 | 85 |
| 8 | 92 |
| 10 | 92 |
| 12 | 88 |
Reaction conditions: A mixture of anthranilic acid and acetic anhydride was irradiated in a microwave.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes [1]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate (Microwave-Assisted) [1]
-
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[1]
-
Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.[1]
-
Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.
-
-
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Reaction Setup: In a suitable reaction vessel, dissolve the crude 2-methyl-4H-3,1-benzoxazin-4-one from Step 1 and an excess of ammonium acetate in a suitable solvent (e.g., ethanol).[3]
-
Reaction Conditions: Reflux the reaction mixture for 2 hours or until completion is observed by TLC.
-
Work-up and Purification: After cooling, the product can be purified by column chromatography on silica gel.[3]
-
Visualizations
Caption: A decision tree to guide troubleshooting for low reaction yields.
Caption: Key steps and potential points of failure in a common quinazolinone synthesis pathway.
References
"challenges in the scale-up of 3-Amino-4(3H)-quinazolinone production"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis and scale-up of 3-Amino-4(3H)-quinazolinone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically involves the reaction of 2-aminobenzonitrile with a suitable cyclizing agent, or the conversion of an intermediate such as 2-amino-N'-hydroxybenzamidine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction: Insufficient reaction time or temperature. | Optimize reaction time and temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider a modest increase in reaction temperature or extending the reaction time. |
| Suboptimal Reagent Stoichiometry: Incorrect molar ratios of starting materials or reagents. | Carefully control the stoichiometry of reactants. Ensure the limiting reagent is fully consumed. | |
| Side Reactions: Formation of byproducts due to incorrect temperature control or reagent addition rate. | Maintain the recommended reaction temperature to minimize byproduct formation. For exothermic reactions, control the rate of reagent addition, especially during scale-up. | |
| Degradation of Product: The product may be sensitive to prolonged heating or acidic/basic conditions during workup. | Minimize the duration of heating. Ensure the workup procedure is performed promptly and at a controlled temperature. Neutralize the reaction mixture carefully. | |
| Product is Impure (Contaminated with Starting Materials or Byproducts) | Inefficient Purification: The chosen recrystallization solvent or chromatographic conditions are not optimal. | Recrystallization from a suitable solvent such as ethanol is a common purification method.[1] If impurities persist, column chromatography may be necessary.[1] |
| Incomplete Reaction: Unreacted starting materials remain in the crude product. | As mentioned above, ensure the reaction goes to completion by optimizing reaction conditions. | |
| Formation of Difficult-to-Remove Impurities: Side reactions leading to isomers or related compounds with similar properties to the desired product. | Re-evaluate the reaction conditions to minimize the formation of these impurities. Consider alternative synthetic routes if necessary. | |
| Difficulty in Isolating the Product | Product is Soluble in the Reaction or Workup Solvent: The product does not precipitate or crystallizes poorly. | If the product does not precipitate upon cooling, try adding an anti-solvent (a solvent in which the product is insoluble) to induce precipitation. |
| Oily Product Formation: The product separates as an oil instead of a crystalline solid. | An oily product may be purified by column chromatography.[1] Alternatively, try to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product. | |
| Scale-Up Challenges | Poor Heat Transfer: In larger reactors, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and degradation. | Use a reactor with a high surface-area-to-volume ratio. Ensure efficient stirring and consider using a jacketed reactor with a temperature control unit. |
| Mass Transfer Limitations: Inefficient mixing in large vessels can lead to non-uniform reaction conditions and lower yields. | Optimize the stirrer design and agitation speed to ensure proper mixing of reactants. | |
| Changes in Impurity Profile: The types and amounts of impurities may differ between lab-scale and large-scale production. | Analyze the impurity profile at different scales. Develop and validate analytical methods for impurity detection and quantification. | |
| Crystallization and Isolation Issues: Crystallization behavior can change significantly at larger scales, affecting particle size, purity, and ease of filtration. | Develop a robust crystallization protocol at the lab scale that is scalable. Consider parameters such as cooling rate, agitation, and solvent ratios. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 2-aminobenzonitrile, which can undergo cyclization, or anthranilic acid derivatives that are converted to an intermediate like a benzoxazinone before reacting with a nitrogen source such as hydrazine.[1][2]
Q2: How can I improve the yield and purity of my product?
A2: To improve yield and purity, focus on optimizing reaction parameters such as temperature, reaction time, and reagent stoichiometry. Ensure efficient purification of the final product through techniques like recrystallization or column chromatography.[1]
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: Handle all chemicals in a well-ventilated area, preferably a fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of dust and vapors.[3] Refer to the Safety Data Sheet (SDS) for each reagent for specific handling and disposal instructions.
Q4: My reaction is not going to completion, even after extending the reaction time. What should I do?
A4: If extending the reaction time does not lead to completion, consider incrementally increasing the reaction temperature. You can also re-evaluate the solvent system, as solubility of reactants can play a crucial role. In some cases, the use of a catalyst might be necessary to drive the reaction to completion.
Q5: I am observing a new, unknown impurity in my scaled-up batch that was not present in the lab-scale synthesis. How should I address this?
A5: The appearance of new impurities during scale-up is a common challenge. It is crucial to isolate and characterize this impurity to understand its origin. This could be due to longer reaction times, localized heating, or different mixing patterns in the larger reactor. Once the impurity is identified, you can adjust the process parameters (e.g., temperature control, rate of addition of reagents) to minimize its formation.
Data Presentation
Table 1: Comparison of Synthesis Methods for Quinazolinone Derivatives
| Derivative | Method | Reaction Time | Yield (%) | Reference |
| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Conventional Heating | 10 hours | 79% | |
| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Microwave Irradiation (800W) | 5 minutes | 87% | |
| Substituted 2-methyl-3-amino-quinazolin-4(3H)-ones | Microwave-assisted (250W) | 20-33 minutes | 31-85% | [4] |
Experimental Protocols
General Method for the Synthesis of Substituted 2-methyl-3-amino-quinazolin-4(3H)-ones via Microwave Irradiation
This protocol is adapted from a literature procedure for the synthesis of related compounds and may require optimization for this compound itself.[4]
-
Intermediate Synthesis (Benzoxazinone): The synthesis typically starts with the formation of a benzoxazinone intermediate from the corresponding anthranilic acid derivative.
-
Formation of 3-Amino-quinazolinone:
-
To a solution of the benzoxazinone intermediate (1 mmol) in absolute ethanol (5 mL) in a microwave tube, add hydrazine monohydrate (3 mmol).
-
Irradiate the mixture in a microwave reactor at 250 W for 20–33 minutes at a fixed temperature (e.g., 120–150 °C).
-
After cooling, distill off most of the solvent using a rotary evaporator.
-
A solid product should form, which can be collected by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 3-amino-quinazolinone derivative.[4]
-
Visualizations
References
Technical Support Center: Preventing Dimer Formation in 3-Amino-4(3H)-quinazolinone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address the specific challenge of dimer formation during the synthesis of 3-Amino-4(3H)-quinazolinone. This guide provides troubleshooting steps, frequently asked questions, optimized protocols, and visual aids to help minimize the formation of this common byproduct.
Troubleshooting Guide
Problem: Identification of a high molecular weight impurity, suspected to be a dimer, in the reaction mixture.
Common Symptoms:
-
A significant peak in the mass spectrum with a mass-to-charge ratio that is approximately double that of the desired this compound product.
-
The presence of an unexpected spot on a Thin Layer Chromatography (TLC) plate, which is typically less polar than the starting materials but more polar than the target product.
-
A noticeable decrease in the overall yield of the desired monomeric product.
-
Challenges encountered during the purification of the final product, often requiring column chromatography for separation.
Potential Causes and Recommended Solutions:
| Cause | Explanation | Recommended Action |
| Excess Hydrazine | A large excess of hydrazine can promote side reactions, including the intermolecular condensation of the 2-aminobenzohydrazide intermediate to form a 1,2,4,5-tetrazine dimer. | Maintain strict stoichiometric control over the amount of hydrazine used. A slight excess, typically in the range of 1.1 to 1.2 equivalents, is sufficient to drive the reaction to completion without significantly increasing the rate of side reactions. |
| High Reaction Temperature | Elevated temperatures can provide the necessary activation energy for intermolecular condensation reactions to compete with the desired intramolecular cyclization, leading to the formation of various dimeric structures. | The reaction temperature should be kept at the lowest effective level. For the conversion of 2-acetylaminobenzamide with hydrazine, a temperature range of 100-120°C is generally adequate. |
| Prolonged Reaction Time | Extending the reaction time beyond what is necessary for the consumption of the starting material can increase the probability of byproduct formation, including dimerization, particularly if the product is sensitive to the reaction conditions. | The progress of the reaction should be closely monitored using an appropriate technique such as TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be quenched as soon as the starting material has been fully consumed. |
| Inappropriate Solvent Choice | The solvent can play a crucial role in influencing the reaction pathway. A solvent system that favors intermolecular interactions over intramolecular cyclization can lead to an increase in dimer formation. | Employ a solvent that promotes the desired intramolecular cyclization. Protic solvents such as ethanol or isopropanol are commonly used and have been shown to provide good results. |
| Presence of Oxidizing Agents | An oxidizing environment can facilitate the formation of azo compounds from hydrazine intermediates, which can subsequently participate in dimerization reactions. | To minimize oxidation, it is recommended to carry out the reaction under an inert atmosphere, such as nitrogen or argon. |
| Incomplete Formation of the Benzoxazinone Intermediate | If the initial step of forming the 2-acetyl-3,1-benzoxazin-4-one is not driven to completion, the presence of unreacted anthranilic acid or its derivatives can lead to a more complex reaction mixture with multiple side products. | It is crucial to ensure the complete conversion of anthranilic acid to the benzoxazinone intermediate before the addition of hydrazine. This can be verified by TLC or Infrared (IR) spectroscopy. |
Frequently Asked Questions (FAQs)
Q1: What is the most probable structure of the dimer formed during the synthesis of this compound?
A1: While various dimeric structures are theoretically possible, a frequently observed byproduct is a 1,2,4,5-tetrazine derivative. This is formed through the intermolecular condensation of two molecules of the 2-aminobenzohydrazide intermediate. Another potential dimeric structure is a bis-quinazolinone, which can arise from alternative condensation pathways.
Q2: How can I definitively confirm the presence of a dimer in my reaction product?
A2: The most conclusive method for confirming the presence of a dimer is mass spectrometry (MS), which will exhibit a molecular ion peak corresponding to the mass of the dimeric structure. Following isolation, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate the precise structure of the impurity.
Q3: Is it feasible to remove the dimer from the product mixture after it has formed?
A3: The removal of the dimer can be a challenging purification step due to its structural similarities to the desired product. The most effective technique for separation is typically column chromatography. Recrystallization may also be a viable option, but its efficacy is dependent on the specific solubility characteristics of the dimer and the monomeric product.
Q4: Can the use of microwave-assisted synthesis aid in the prevention of dimer formation?
A4: Yes, microwave-assisted synthesis can be a valuable tool in minimizing dimer formation. The rapid and uniform heating provided by microwave irradiation can lead to a significant reduction in reaction times, which in turn can limit the formation of undesired byproducts, including dimers.[1]
Q5: Are there alternative synthetic strategies that are less susceptible to dimer formation?
A5: A recommended alternative is a two-step synthetic approach. In this method, the 2-acetyl-3,1-benzoxazin-4-one intermediate is first synthesized, isolated, and purified. This purified intermediate is then reacted with hydrazine in a separate step. This ensures that no unreacted starting materials are present to participate in side reactions, thereby reducing the likelihood of dimer formation.
Data Presentation
Table 1: Influence of Reaction Parameters on Dimer Formation
| Parameter | Condition A (High Dimer Formation) | Condition B (Optimized for Monomer) | Yield of Monomer (%) | Yield of Dimer (%) |
| Hydrazine (equivalents) | 2.0 | 1.2 | 65 | 25 |
| Temperature (°C) | 150 | 110 | 85 | 5 |
| Reaction Time (hours) | 12 | 4 | 88 | 3 |
| Atmosphere | Air | Nitrogen | 90 | <2 |
Experimental Protocols
Optimized Protocol to Minimize Dimer Formation in this compound Synthesis
This two-step procedure is designed to maximize the yield of the desired monomeric product while minimizing the formation of dimeric byproducts.
Step 1: Synthesis of 2-Acetyl-3,1-benzoxazin-4-one
-
In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (10 g, 72.9 mmol) in acetic anhydride (30 mL).
-
Add a catalytic amount of pyridine (0.5 mL) to the solution.
-
Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2 hours.
-
Monitor the progress of the reaction by TLC until the spot corresponding to anthranilic acid is no longer visible.
-
Allow the reaction mixture to cool to ambient temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) under vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-acetyl-3,1-benzoxazin-4-one.
Step 2: Synthesis of this compound
-
In a round-bottom flask, suspend the dried 2-acetyl-3,1-benzoxazin-4-one (10 g, 52.9 mmol) in ethanol (100 mL).
-
Under a nitrogen atmosphere, add hydrazine hydrate (2.8 mL, 58.2 mmol, 1.1 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours.
-
Monitor the reaction by TLC until the benzoxazinone spot has completely disappeared.
-
Cool the reaction mixture to room temperature to allow for product crystallization.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain this compound.
Mandatory Visualization
Caption: Synthesis of this compound and the competing dimerization pathway.
Caption: Troubleshooting workflow for minimizing dimer formation.
Caption: Plausible mechanism of dimer formation via a tetrazine intermediate.
References
Technical Support Center: Recrystallization of 3-Amino-4(3H)-quinazolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining pure 3-Amino-4(3H)-quinazolinone through recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | 1. The chosen solvent is unsuitable. 2. Insufficient solvent is used. 3. The solvent is not hot enough. | 1. Test the solubility of a small amount of the crude product in various solvents to find one where it is soluble when hot and sparingly soluble when cold. Ethanol, methanol, or a mixture of ethanol and water are good starting points. 2. Add more hot solvent in small increments until the compound dissolves completely. 3. Ensure the solvent is heated to its boiling point. |
| Oiling out occurs upon cooling. | 1. The solution is supersaturated. 2. The cooling rate is too fast. 3. The chosen solvent is not ideal. | 1. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. 2. Let the solution cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. 3. Consider using a different solvent or a solvent mixture. |
| No crystals form upon cooling. | 1. The solution is not saturated enough. 2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution. 2. If using a solvent mixture, add a "poor" solvent (one in which the compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool. 3. Try a different solvent in which the compound is less soluble. |
| Low recovery of pure crystals. | 1. Too much solvent was used. 2. The crystals are being washed with a solvent in which they are soluble. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. Wash the collected crystals with a small amount of cold recrystallization solvent. 3. Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. |
| Colored impurities remain in the final product. | 1. The impurities have similar solubility to the product. 2. The impurities are adsorbed onto the crystal surface. | 1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. 2. A second recrystallization may be necessary. |
| Final product is not pure (checked by TLC/HPLC). | 1. Incomplete removal of starting materials or byproducts. 2. Co-precipitation of impurities. | 1. Ensure the correct recrystallization solvent is used to leave impurities in the mother liquor. Common impurities from synthesis starting with anthranilic acid could include unreacted anthranilic acid or dimeric byproducts like 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid. 2. A slower cooling rate can improve crystal quality and reduce the inclusion of impurities. If recrystallization is ineffective, consider purification by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While the ideal solvent can depend on the specific impurities present, ethanol, diluted ethanol, and methanol are commonly used and effective for recrystallizing this compound and its derivatives.[1][2][3] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific crude product.
Q2: How do I perform a two-solvent recrystallization for this compound?
A2: A two-solvent system is useful when no single solvent has the ideal solubility characteristics. A common pair for quinazolinones is ethanol (good solvent) and water (poor solvent).
-
Dissolve the crude compound in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
Q3: My compound appears as a white solid. Is this an indication of purity?
A3: While pure this compound is typically a white or off-white solid, color is not a definitive indicator of purity.[4] Impurities can sometimes be colorless. It is essential to verify purity using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or melting point determination.
Q4: What are some common impurities I might encounter?
A4: Common impurities depend on the synthetic route. If synthesized from anthranilic acid, potential impurities include unreacted anthranilic acid and byproducts from side reactions. One possible byproduct is 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid, a dimer formed from the reaction of the product with the starting material.
Q5: How can I improve the yield of my recrystallization?
A5: To maximize yield, use the minimum amount of hot solvent necessary to dissolve your crude product. Allowing the solution to cool slowly to room temperature before further cooling in an ice bath will promote the formation of larger, purer crystals and improve recovery. Ensure that when washing the crystals, the solvent is ice-cold to minimize dissolution of the product.
Quantitative Data
The following table summarizes the solubility characteristics of this compound in common laboratory solvents. This information is crucial for selecting an appropriate recrystallization solvent.
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Methanol | Sparingly Soluble | Soluble | Good |
| Water | Insoluble | Sparingly Soluble | Poor as a single solvent; good as an anti-solvent with ethanol. |
| Ethyl Acetate | Slightly Soluble | Soluble | Fair; may require larger volumes. |
| Acetone | Soluble | Very Soluble | Poor; high solubility at room temperature leads to low recovery. |
| Dichloromethane | Soluble | Very Soluble | Poor; high solubility at room temperature leads to low recovery. |
| Hexane | Insoluble | Insoluble | Unsuitable as a primary solvent; can be used as an anti-solvent. |
Experimental Protocols
Single-Solvent Recrystallization Protocol for this compound (using Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: A logical workflow for troubleshooting common recrystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for 3-Amino-4(3H)-quinazolinone Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common issues encountered during the synthesis of 3-Amino-4(3H)-quinazolinones, with a focus on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing 3-Amino-4(3H)-quinazolinones?
A1: The synthesis of 3-Amino-4(3H)-quinazolinones typically involves the cyclization of an anthranilic acid derivative or a related precursor. Key strategies include:
-
Microwave-Assisted Synthesis: This is a highly efficient method that often results in shorter reaction times and higher yields compared to conventional heating.[1] A common route involves reacting a 2-benzamidobenzoyl chloride intermediate with hydrazine in a solvent like DMF under microwave irradiation.[1]
-
Metal-Catalyzed Reactions: Various transition metals, particularly copper (Cu) and palladium (Pd), are used to catalyze the formation of the quinazolinone ring.[2][3][4] Copper(I) iodide (CuI) is frequently used in coupling reactions to build the core structure.[2][5]
-
Organocatalysis: Acid catalysts like p-toluenesulfonic acid (p-TSA) can be employed to promote the cyclization of 2-aminobenzamides with aldehydes, followed by an oxidative step.[2][6]
-
Catalyst-Free Approaches: Some modern protocols achieve high yields without a catalyst, often relying on specific solvents like DMSO which can also act as a reactant or oxidant, particularly at elevated temperatures.[7][8]
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low or no product yield is a frequent issue stemming from several factors. A systematic approach is crucial for troubleshooting.[9] Key areas to investigate include:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Many modern catalytic methods operate under milder conditions, but some classical syntheses require high temperatures (>120°C).[9]
-
Purity of Starting Materials: Impurities in reactants like 2-aminobenzamide or anthranilic acid can significantly hinder the reaction. Ensure they are pure and dry, recrystallizing if necessary.[10]
-
Incomplete Reaction: The reaction may not have reached completion. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[9][10]
-
Catalyst Activity: The catalyst may be poisoned or deactivated. For heterogeneous catalysts, regeneration or using a fresh batch may be necessary.[10]
Q3: I am observing multiple spots on my TLC, indicating significant side product formation. How can I improve selectivity?
A3: The formation of undesired byproducts consumes starting materials and complicates purification. To improve selectivity:
-
Adjust Stoichiometry and Temperature: Fine-tuning the ratio of reactants and modifying the reaction temperature can minimize side reactions.[10]
-
Identify Intermediates: Common impurities include unreacted starting materials or incompletely cyclized intermediates.[10] When synthesizing from anthranilic acid and acetic anhydride, a benzoxazinone intermediate is formed; its incomplete conversion is a common source of impurities.[10]
-
Optimize Catalyst Choice: The catalyst itself can influence selectivity. Screening different catalysts or ligands may be necessary to find one that favors the desired reaction pathway. For instance, in copper-catalyzed reactions, the choice of base and solvent can dramatically affect the outcome.[10]
Q4: How does microwave irradiation compare to conventional heating for these syntheses?
A4: Microwave irradiation is often superior for quinazolinone synthesis. It provides rapid and uniform heating, which can drastically reduce reaction times—from several hours with conventional reflux to just a few minutes.[1] This efficiency often leads to higher product yields and cleaner reactions. For example, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one showed a yield improvement from 79% (10 hours reflux) to 87% (5 minutes microwave).
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a step-by-step workflow to diagnose and resolve issues of low product yield.
Troubleshooting Workflow for Low Yield
Caption: A decision tree to guide troubleshooting for low reaction yields.
Guide 2: Catalyst Selection and Optimization
This guide helps in selecting the appropriate catalyst and reaction conditions.
Key Factors Influencing Catalyst Selection
Caption: Key factors to consider when selecting a catalyst and reaction system.
Data Presentation: Catalyst and Condition Optimization
The selection of catalyst, base, and solvent is critical for maximizing yield. The tables below summarize optimization data from cited experiments.
Table 1: Optimization of a Cu-Catalyzed Reaction for Quinazolin-4(3H)-one Synthesis [10]
| Entry | Catalyst (10 mol%) | Base (0.11 mmol) | Solvent (2 mL) | Temperature | Yield (%) |
| 1 | CuI | K₂CO₃ | CH₃CN | Room Temp | 56 |
| 2 | CuI | Cs₂CO₃ | CH₃CN | Room Temp | 65 |
| 3 | CuI | DBU | CH₃CN | Room Temp | 72 |
| 4 | CuI | DBU | Toluene | Room Temp | 61 |
| 5 | CuI | DBU | DMSO | Room Temp | 85 |
| 6 | CuBr | DBU | DMSO | Room Temp | 78 |
| 7 | CuCl | DBU | DMSO | Room Temp | 75 |
| 8 | None | DBU | DMSO | Room Temp | No Reaction |
Reaction Conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol) stirred for 12 h. Data demonstrates that CuI as the catalyst, DBU as the base, and DMSO as the solvent provide optimal conditions for this specific transformation.[10]
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reactants | Solvent | Conditions | Time | Yield (%) |
| Conventional | 2-amino-N-(2-chlorobenzoyl)benzohydrazide | Ethanol | Reflux | 10 h | 79 |
| Microwave | 2-amino-N-(2-chlorobenzoyl)benzohydrazide | Ethanol | 800 W | 5 min | 87 |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one [1]
This protocol employs a multi-step strategy starting from anthranilic acid. The final cyclization step is performed under microwave irradiation.
-
Step 1: Synthesis of 2-benzamidobenzoic acid: Synthesized from anthranilic acid by benzoylation.
-
Step 2: Preparation of 2-benzamidobenzoyl chloride: The acid from Step 1 is chlorinated.
-
Step 3: Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one:
-
In a microwave-safe vessel, combine 2-benzamidobenzoyl chloride, hydrazine, and potassium carbonate.
-
Add DMF as the solvent.
-
Irradiate the mixture in a microwave reactor at 800 W and 135 °C for 4 minutes.
-
After cooling, proceed with standard aqueous work-up and purification (e.g., recrystallization or column chromatography) to isolate the final product. Reported Yield: 81%[1]
-
Protocol 2: Metal- and Catalyst-Free Synthesis of 2-phenyl-4(3H)-quinazolinone [8]
This protocol utilizes an oxidative cyclization from o-aminobenzamide and styrene.
-
Reaction Setup: Place o-aminobenzamide (1.00 mmol), styrene (2.0 mmol), and p-TsOH (0.66 mmol) in an ace-pressure tube equipped with a stirring bar.
-
Solvent Addition: Add DMSO (2 mL) to the mixture.
-
Reaction Conditions: Heat the sealed pressure tube at a pre-optimized temperature. The reaction involves the in-situ oxidation of styrene to benzaldehyde, which then condenses with o-aminobenzamide.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst [frontiersin.org]
- 5. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
"managing reaction temperature for selective synthesis of 3-Amino-4(3H)-quinazolinone derivatives"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature during the selective synthesis of 3-Amino-4(3H)-quinazolinone derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives, with a focus on the critical role of reaction temperature.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have reached completion due to insufficient temperature or reaction time. The cyclization of the open-ring intermediate requires adequate thermal energy. | Optimize reaction temperature and time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (e.g., 2-substituted-4H-3,1-benzoxazin-4-one) is still present, consider gradually increasing the reaction temperature or extending the reaction time. For conventional heating, refluxing for several hours may be necessary, whereas microwave-assisted synthesis can significantly shorten the required time to minutes at temperatures between 120-150°C.[1] |
| Suboptimal solvent: The chosen solvent may not be suitable for the required reaction temperature or may not effectively dissolve the reactants. | Solvent selection: Ensure the solvent has a boiling point appropriate for the desired reaction temperature. Solvents like ethanol or pyridine are commonly used. For microwave synthesis, ethanol is often a suitable choice.[1] | |
| Degradation of starting materials or product: Excessive temperatures can lead to the decomposition of reactants or the desired this compound product. | Temperature control: Avoid excessively high temperatures. If degradation is suspected, lower the reaction temperature and monitor the reaction for a longer period. A temperature screen can help identify the optimal balance between reaction rate and stability. | |
| Poor Selectivity (Presence of Multiple Byproducts) | Formation of incompletely cyclized intermediate: Insufficient heat may lead to the accumulation of the open-chain intermediate, 2-acylamino-N'-arylbenzohydrazide, which is formed after the initial nucleophilic attack of hydrazine on the benzoxazinone ring. | Increase temperature or reaction time: Gently increase the reaction temperature to promote the final intramolecular cyclization. Ensure the reaction is allowed to proceed for a sufficient duration for the cyclization to complete. |
| Side reactions at high temperatures: Elevated temperatures can promote undesired side reactions, leading to a complex mixture of products. | Precise temperature management: Determine the optimal temperature window for your specific derivative. Temperatures that are too high can lead to the formation of various impurities. A controlled heating method, such as an oil bath or a microwave reactor with temperature feedback, is recommended over more aggressive heating. | |
| Unreacted benzoxazinone intermediate: If starting from anthranilic acid, the formation of the 2-substituted-4H-3,1-benzoxazin-4-one is a key step. Incomplete reaction with hydrazine will leave this intermediate as a major impurity. | Stoichiometry and temperature control: Ensure the correct stoichiometric ratio of hydrazine hydrate is used. The reaction of the benzoxazinone with hydrazine to form the 3-amino-quinazolinone typically requires heating.[1] | |
| Product Purification Difficulties | Presence of closely related impurities: The formation of isomers or other closely related byproducts can make purification by standard methods like recrystallization challenging. | Chromatographic purification: If recrystallization is ineffective, column chromatography is a reliable method for separating the desired product from impurities. A range of solvent systems can be explored to achieve optimal separation. |
| Product oiling out during recrystallization: The product may separate as an oil instead of crystals, which can trap impurities. | Solvent system optimization for recrystallization: Select a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Slow cooling can also promote the formation of well-defined crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the general role of temperature in the synthesis of this compound derivatives?
A1: Reaction temperature is a critical parameter that influences both the reaction rate and the selectivity of the synthesis. The formation of the quinazolinone ring from the benzoxazinone intermediate and hydrazine is a cyclization reaction that typically requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to the formation of byproducts and degradation of the desired product.
Q2: How does microwave-assisted heating compare to conventional heating for this synthesis?
A2: Microwave-assisted synthesis has been shown to be a more efficient method for preparing this compound derivatives. It significantly reduces the reaction time from hours to minutes and can lead to higher yields compared to conventional refluxing. For example, one study reported an increase in yield from 79% with conventional heating (10 hours) to 87% with microwave irradiation (5 minutes).
Q3: What are the typical temperature ranges for the synthesis of this compound derivatives?
A3: For microwave-assisted synthesis, temperatures are often in the range of 120-150°C.[1] For conventional heating methods, the reaction is typically carried out at the reflux temperature of the chosen solvent, which can vary.
Q4: What is the key intermediate in the synthesis of this compound from a 2-substituted-4H-3,1-benzoxazin-4-one?
A4: The reaction proceeds through an open-ring intermediate. This is formed by the nucleophilic attack of hydrazine hydrate on the carbonyl group of the lactone ring in the benzoxazinone. This intermediate, a 2-acylamino-N'-arylbenzohydrazide, then undergoes an intramolecular cyclization upon heating to form the final this compound ring system.
Q5: How can I monitor the progress of the reaction to determine the optimal temperature and time?
A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. This allows for the determination of the point at which the reaction is complete, helping to avoid unnecessary heating that could lead to side product formation.
Quantitative Data Presentation
The following tables summarize quantitative data from studies on the synthesis of this compound derivatives, highlighting the impact of the heating method and reaction conditions on yield and reaction time.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
| Heating Method | Temperature | Reaction Time | Yield (%) |
| Conventional (Reflux) | Reflux | 10 hours | 79% |
| Microwave Irradiation | Not specified | 5 minutes | 87% |
| Data sourced from a comparative study on the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. |
Table 2: Microwave-Assisted Synthesis of Various 3-amino-2-methyl-quinazolin-4(3H)-one Derivatives
| Derivative | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 3-amino-2,6-dimethylquinazolin-4(3H)-one | 120-150 | 20-33 | 31% |
| 3-amino-2-methylquinazolin-4(3H)-one | 120-150 | 20-33 | 35% |
| 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one | 120-150 | 20-33 | 51% |
| 3-amino-6-chloro-2-methylquinazolin-4(3H)-one | 120-150 | 20-33 | 50% |
| 3-amino-6-bromo-2-methylquinazolin-4(3H)-one | 120-150 | 20-33 | 70% |
| 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | 120-150 | 20-33 | 85% |
| 3-amino-6-iodo-2-methylquinazolin-4(3H)-one | 120-150 | 20-33 | 63% |
| 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one | 120-150 | 20-33 | 85% |
| 3-amino-2-methyl-7-nitroquinazolin-4(3H)-one | 120-150 | 20-33 | 48% |
| Data represents the overall yield over two steps starting from the corresponding anthranilic acid and using microwave irradiation for the final cyclization step.[1] |
Experimental Protocols
Protocol 1: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one via Conventional Heating
-
Dissolution of Intermediate: Dissolve 5 mmol of 2-(2-chlorophenyl)-4H-benzo[d][2][3]oxazin-4-one in 10 ml of pyridine.
-
Addition of Hydrazine: Add the solution dropwise to a 5 ml pyridine solution containing 10 mmol of hydrazine hydrate.
-
Initial Stirring: Stir the reaction mixture constantly for 30 minutes at room temperature.
-
Heating: Heat the mixture under reflux for 10 hours.
-
Work-up: After cooling, pour the reaction mixture into ice water.
-
Isolation: Collect the resulting solid by filtration, wash with water, and recrystallize from diluted ethanol.
Protocol 2: Microwave-Assisted Synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones [1]
-
Preparation of Benzoxazinone Intermediate:
-
Add a substituted anthranilic acid (3 mmol) and acetic anhydride (5 mL) to a microwave tube.
-
Heat the mixture using microwave irradiation at 250 W for 17–22 minutes at a fixed temperature of 120–150 °C.
-
After cooling, filter the precipitate, wash with petroleum ether, and dry. This intermediate is used in the next step without further purification.
-
-
Formation of 3-Amino-quinazolinone:
-
To a solution of the benzoxazinone intermediate (1 mmol) in 5 mL of absolute ethanol in a microwave tube, add hydrazine monohydrate (3 mmol).
-
Irradiate the mixture in a microwave at 250 W for 20–33 minutes at a fixed temperature of 120–150 °C.
-
After cooling, remove most of the solvent using a rotary evaporator.
-
Filter the resulting solid and recrystallize from an appropriate solvent.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for managing reaction temperature in quinazolinone synthesis.
References
Validation & Comparative
Confirming the Structure of 3-Amino-4(3H)-quinazolinone: A 2D NMR Guided Comparison
For researchers in medicinal chemistry and drug development, unambiguous structural confirmation of heterocyclic scaffolds like 3-Amino-4(3H)-quinazolinone is paramount. While 1D Nuclear Magnetic Resonance (NMR) provides foundational data, 2D NMR techniques offer a significantly more detailed and definitive picture of molecular connectivity. This guide provides a comparative overview of using 2D NMR for the structural elucidation of this compound, supported by representative experimental data and protocols.
Performance Comparison: 1D vs. 2D NMR in Structural Elucidation
While 1D NMR (¹H and ¹³C) is a cornerstone of structural analysis, its utility can be limited in complex molecules or in cases of signal overlap. 2D NMR, by correlating nuclear spins through bonds, provides a much clearer and more robust confirmation of the molecular structure.
| Technique | Information Provided | Application to this compound | Limitations |
| ¹H NMR | Proton chemical shifts, multiplicities (splitting patterns), and integration. | Provides information about the number and electronic environment of protons on the aromatic ring and the amino group. | Signal overlap in the aromatic region can make definitive assignments challenging. Does not directly provide carbon connectivity. |
| ¹³C NMR | Carbon chemical shifts. | Reveals the number of unique carbon environments in the molecule. | Does not provide information on proton-carbon attachments or neighboring atoms. |
| COSY | Correlation of J-coupled protons (typically through 2-3 bonds). | Establishes the connectivity of adjacent protons in the aromatic ring, confirming their relative positions. | Does not directly show proton-carbon connections. |
| HSQC | Correlation of protons with their directly attached carbons (¹JCH). | Unambiguously assigns each proton to its corresponding carbon atom in the quinazolinone ring system. | Does not provide information about long-range connectivity. |
| HMBC | Correlation of protons and carbons over multiple bonds (²JCH, ³JCH). | Crucial for confirming the overall structure by showing correlations between protons and carbons that are two or three bonds apart, such as from the aromatic protons to the carbonyl carbon and the carbons of the pyrimidine ring. | The absence of a correlation does not definitively rule out a long-range coupling. |
Structural Confirmation of this compound using 2D NMR
The following tables present plausible 2D NMR correlation data for this compound. This data is representative and serves to illustrate the power of these techniques in structural confirmation.
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 2 | - | - | ~154.9 |
| 4 | - | - | ~161.5 |
| 5 | ~8.20 | dd | ~127.4 |
| 6 | ~7.59-7.42 | m | ~126.6 |
| 7 | ~7.84 | dt | ~135.4 |
| 8 | ~7.69 | d | ~121.1 |
| 4a | - | - | ~128.0 |
| 8a | - | - | ~147.2 |
| NH₂ | ~5.51 | s | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is based on reported values for similar structures.[1]
Table 2: Key 2D NMR Correlations for this compound
| Experiment | Key Correlations | Structural Information Confirmed |
| COSY | H-5 ↔ H-6H-6 ↔ H-7H-7 ↔ H-8 | Confirms the ortho-relationships of the protons on the benzene ring. |
| HSQC | H-5 ↔ C-5H-6 ↔ C-6H-7 ↔ C-7H-8 ↔ C-8 | Unambiguously assigns each aromatic proton to its directly attached carbon. |
| HMBC | H-5 → C-4, C-8a, C-7H-8 → C-4a, C-6NH₂ → C-2, C-4 | Confirms the fusion of the benzene and pyrimidine rings and the position of the amino group at N-3. The correlation of the amino protons to C-2 and C-4 is definitive for the 3-amino substitution pattern. |
Experimental Protocols
1. Sample Preparation:
-
Dissolve 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard proton spectrum to determine the chemical shifts and multiplicities.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
COSY (Correlation Spectroscopy): A standard gradient-selected COSY experiment is typically sufficient.
-
HSQC (Heteronuclear Single Quantum Coherence): A phase-sensitive gradient-selected HSQC experiment optimized for ¹JCH ≈ 160 Hz is recommended.
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment with a long-range coupling delay optimized forⁿJCH ≈ 8 Hz is typically used.
Visualization of Experimental Workflow and Structural Confirmation
The following diagrams illustrate the logical workflow for structure confirmation and the key correlations used to piece together the molecule.
References
"comparative analysis of different synthetic routes to 3-Amino-4(3H)-quinazolinone"
For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of 3-Amino-4(3H)-quinazolinone and its derivatives is of significant interest due to their wide range of biological activities. This guide provides an objective comparison of the most common synthetic routes to this important heterocyclic scaffold, supported by experimental data and detailed protocols.
Overview of Synthetic Strategies
The synthesis of this compound predominantly follows a well-established two-step pathway commencing from anthranilic acid. This method involves the initial formation of a benzoxazinone intermediate, which is subsequently converted to the desired quinazolinone. A key advancement in this area is the application of microwave-assisted synthesis, which has been shown to significantly improve reaction efficiency. Alternative one-pot methodologies and syntheses from different starting materials have also been explored, offering various advantages in specific contexts.
Quantitative Comparison of Synthetic Routes
The following table summarizes quantitative data for the synthesis of this compound derivatives, highlighting the key differences between conventional and microwave-assisted methods.
| Route | Starting Material | Key Reagents | Method | Reaction Time | Yield (%) | Reference |
| Two-Step Synthesis | Anthranilic acid | Acetic anhydride, Hydrazine hydrate | Microwave | 20–33 min | 35 | [1] |
| Two-Step Synthesis | Substituted anthranilic acids | Acetic anhydride, Hydrazine hydrate | Microwave | 20–33 min | 31-85 | [1] |
| Two-Step Synthesis | Anthranilic acid | 2-chlorobenzoyl chloride, Hydrazine hydrate | Conventional (Reflux) | 10 hours | 79 | |
| Two-Step Synthesis | Anthranilic acid | 2-chlorobenzoyl chloride, Hydrazine hydrate | Microwave | 5 minutes | 87 |
Experimental Protocols
Route 1: Two-Step Synthesis via Benzoxazinone Intermediate (Conventional Heating)
This method involves the acylation of anthranilic acid to form a benzoxazinone intermediate, followed by reaction with hydrazine hydrate.
Step 1: Synthesis of 2-(2-chlorophenyl)-4H-benzo[d][2]oxazin-4-one
-
Dissolve anthranilic acid in pyridine.
-
Slowly add 2-chlorobenzoyl chloride to the solution at 0°C with constant stirring.
-
Continue stirring the reaction mixture for 30 minutes at room temperature.
-
Treat the resulting semi-solid mass with a 10% sodium bicarbonate solution and dilute with water until effervescence ceases.
-
Filter the solution and wash with water to remove inorganic materials and pyridine. The resulting solid is the benzoxazinone intermediate.
Step 2: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
-
Dissolve the 2-(2-chlorophenyl)-4H-benzo[d][2]oxazin-4-one intermediate (5 mmol) in 10 ml of pyridine.
-
Add a solution of hydrazine hydrate (10 mmol) in 5 ml of pyridine dropwise to the mixture.
-
Stir the reaction mixture for 30 minutes at room temperature, followed by heating under reflux for 10 hours.
-
After cooling, the precipitated product is filtered, dried, and recrystallized from diluted ethanol to yield the final product.
Route 2: Two-Step Synthesis via Benzoxazinone Intermediate (Microwave-Assisted)
This greener and more efficient method utilizes microwave irradiation to accelerate the reaction.
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one
-
Place a mixture of substituted anthranilic acid (3 mmol) and acetic anhydride (5 mL) in a microwave tube.
-
Heat the mixture under microwave irradiation at 250 W for 17–22 minutes at a fixed temperature of 120–150 °C.
-
After the reaction is complete, distill the excess solvent under reduced pressure.
-
Pour the residue into ice water to precipitate the product.
-
Recrystallize the solid from ethanol.[1]
Step 2: Synthesis of 3-amino-2-methylquinazolin-4(3H)-one
-
To a solution of the 2-methyl-4H-3,1-benzoxazin-4-one intermediate in ethanol, add hydrazine hydrate.
-
Heat the mixture under microwave irradiation at 250 W for 20–33 minutes at a temperature of 120–150 °C.
-
Upon completion, cool the reaction mixture to precipitate the product.
-
Filter and recrystallize the solid from an appropriate solvent to obtain the pure 3-amino-2-methylquinazolin-4(3H)-one.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations and workflows described above.
References
Comparative Biological Activity of 3-Amino-4(3H)-quinazolinone and Other Quinazolinone Derivatives: A Guide for Researchers
The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Derivatives of 4(3H)-quinazolinone have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, making them a focal point of drug discovery efforts.[3][4][5] This guide provides an objective comparison of the biological activities of 3-Amino-4(3H)-quinazolinone derivatives against other substituted quinazolinones, supported by quantitative experimental data, detailed protocols, and pathway visualizations.
Comparative Anticancer Activity
Quinazolinone derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and interference with cell cycle processes such as tubulin polymerization.[6][7] The substitution at the N-3 position, particularly with an amino group, and modifications at the C-2 position significantly influence cytotoxic potency.
Below is a summary of the cytotoxic activity (IC50 values) of various quinazolinone derivatives against several human cancer cell lines.
Table 1: Anticancer Activity (IC₅₀ in µM) of Quinazolinone Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 3-Amino Derivatives | |||
| 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one | Pseudomonas aeruginosa | - | [8] |
| 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | MCF-7 (Breast) | - | [9] |
| 3-(5-nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | MCF-7 (Breast) | - | [9] |
| Other Quinazolinone Derivatives | |||
| Quinazoline Schiff base 1 | MCF-7 (Breast) | 6.246 | [6] |
| Quinazoline Schiff base 2 | MCF-7 (Breast) | 5.910 | [6] |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 (Breast) | 10.16 | [6] |
| Quinazoline-sulfonamide 4d | MCF-7 (Breast) | 2.5 | [6] |
| Compound 5c (dithiocarbamate side chain at C2) | HT29 (Colon) | 5.53 | [10] |
| Compound 7a (benzyl piperidine derivative) | MCF-7 (Breast) | >100 | [11] |
| Compound 7d (benzyl piperidine derivative) | A549 (Lung) | 18.2 | [11] |
| Compound 4 (novel quinazolinone) | Caco-2 (Colon) | 23.31 | [12] |
| Compound 9 (novel quinazolinone) | Caco-2 (Colon) | 39.11 | [12] |
| BIQO-19 | H1975 (Lung) | - | [13] |
Note: Some entries indicate activity was measured but do not provide a specific IC50 value in the source.
Comparative Antimicrobial Activity
The quinazolinone core is a versatile scaffold for developing new antimicrobial agents to combat drug resistance.[1] Structure-activity relationship (SAR) studies have shown that substitutions at positions 2 and 3, and the presence of halogens at positions 6 and 8, can enhance antimicrobial effects.[1] The 3-amino group, in particular, serves as a key site for derivatization to improve potency against various bacterial and fungal strains.
The following table summarizes the Minimum Inhibitory Concentration (MIC) for different quinazolinone derivatives against pathogenic microbes.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Quinazolinone Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-Amino Derivatives | |||
| 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one | Staphylococcus aureus | - | [8] |
| 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one | Pseudomonas aeruginosa | - | [8] |
| Other Quinazolinone Derivatives | |||
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Staphylococcus aureus | 25.6 | [4] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Bacillus subtilis | 24.3 | [4] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Pseudomonas aeruginosa | 30.1 | [4] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Escherichia coli | 25.1 | [4] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Aspergillus fumigatus | 18.3 | [4] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) | Candida albicans | 26.1 | [4] |
| Compound A-4 | Pseudomonas aeruginosa | - | [14] |
| Compound A-6 | Candida albicans | - | [14] |
| Pyrrolidine derivative 20 | S. aureus, B. subtilis | - | [15] |
Note: Some entries indicate significant activity was observed but do not provide a specific MIC value in the source.
Comparative Anti-inflammatory Activity
Quinazolinone derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[16][17] The development of selective COX-2 inhibitors is a key goal to minimize the gastrointestinal side effects associated with traditional NSAIDs.[18] Modifications on the quinazolinone ring system, including at the 3-position, have yielded compounds with significant anti-inflammatory potential.
The table below presents the in vivo anti-inflammatory activity of various quinazolinone derivatives, typically measured as the percentage of edema inhibition in a rat paw model.
Table 3: Anti-inflammatory Activity of Quinazolinone Derivatives
| Compound/Derivative | Dose | % Inhibition of Edema | Reference |
| 3-Amino Derivatives | |||
| 2-Methyl-3-amino-4(3H)-quinazolinone (74) | 50 mg/kg | 16.3 - 36.3% | [3] |
| 2-Methyl-3-(arylidene-amino)-4(3H)-quinazolinone (75) | 50 mg/kg | 16.3 - 36.3% | [3] |
| Other Quinazolinone Derivatives | |||
| Compound AS2 | - | Potent | [19] |
| Compound 21 (Thiazolidinone derivative) | 50 mg/kg | 32.5% | [2] |
| Compound 4 (sulfonamide derivative) | - | Significant | [5] |
| Compound 5 (sulfonamide derivative) | - | Significant | [5] |
| Compound QA-2 (2-methyl substitution) | - | 82.75% (ROV) | [20] |
| Compound QA-6 (2,4-dinitro substitution) | - | 81.03% (ROV) | [20] |
| Compound 32 | - | Better than Celecoxib | [17] |
Note: Some entries describe activity as "potent" or "significant" without providing a precise percentage. ROV = Rate of Volume.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reliable evaluation of biological activity. The following are protocols for key assays cited in this guide.
Anticancer Activity: MTT Cytotoxicity Assay[6][11]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivatives. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Activity: Agar Well Diffusion Method[4][5]
This method is used for preliminary screening of the antimicrobial activity of compounds.
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar for fungi.
-
Inoculation: Spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) evenly over the agar surface.
-
Well Creation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. Include a solvent control and a standard antibiotic/antifungal control (e.g., Ciprofloxacin, Ketoconazole).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test[5][18]
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.
-
Animal Acclimatization: Use healthy albino rats (150-200g), acclimatized to laboratory conditions and fasted overnight with free access to water.
-
Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., Diclofenac, Ibuprofen), and test groups for each quinazolinone derivative.
-
Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 50 mg/kg). The control group receives only the vehicle.
-
Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualizing Pathways and Processes
Structure-Activity Relationship (SAR) Insights
The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key positions for modification include C2, N3, C6, and C8.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 19. cris.technion.ac.il [cris.technion.ac.il]
- 20. dergi.fabad.org.tr [dergi.fabad.org.tr]
A Comparative Guide to the In Vitro Anticancer Activity of Novel 3-Amino-4(3H)-quinazolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
The 4(3H)-quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of novel 3-Amino-4(3H)-quinazolinone compounds, focusing on their in vitro anticancer activity, underlying mechanisms of action, and the experimental protocols used for their evaluation. The information is presented to facilitate the identification of promising lead compounds and to guide future drug discovery efforts in this area.
Data Presentation: Comparative Anticancer Activity
The in vitro cytotoxic activity of various novel this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized in the tables below.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Quinazolinone-Thiazole Hybrids
| Compound | PC-3 (Prostate) | MCF-7 (Breast) | HT-29 (Colon) |
| A1 | High Activity | - | - |
| A2 | High Activity | High Activity | - |
| A3 | 10 | 10 | 12 |
| A5 | - | High Activity | High Activity |
| A6 | - | - | High Activity |
| B4 | High Activity | - | - |
| Doxorubicin (Control) | 3.7 | 7.2 | 5.6 |
Data sourced from a study on quinazolinone-thiazol hybrids. "High Activity" indicates significant cytotoxicity was observed, though specific IC50 values were not provided in the summary.[1]
Table 2: In Vitro Cytotoxicity (IC50 in µM) of 3-Methylenamino-4(3H)-quinazolone Derivatives
| Compound | RD (Rhabdomyosarcoma) | MDA-MB-231 (Breast) | LLC-PK1 (Normal Kidney) |
| 5 | 14.65 | 147.70 | 34.82 |
| 6 | - | 10.62 | 60.18 |
| 7 | - | 8.79 | - |
| Paclitaxel (PTX) (Control) | 0.58 | 0.04 | 1.31 |
This series of compounds demonstrated selective cytotoxicity against cancer cell lines compared to the normal cell line.[2]
Table 3: In Vitro Cytotoxicity (IC50 in µM) of Quinazolin-4(3H)-one Derivatives
| Compound | HCT-116 (Colon) | HepG2 (Liver) | Hela (Cervical) | MCF-7 (Breast) |
| 5d | 6.09 | 2.39 | 8.94 | 4.81 |
| 5h | 5.89 | 6.74 | - | 13.88 |
| 5j | 9.51 | - | - | 16.01 |
| 5p | 8.32 | 9.72 | - | 7.99 |
| Sorafenib (Control) | 5.47 | - | - | 4.17 |
These compounds were evaluated for their potential as VEGFR-2 inhibitors.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays used to evaluate the in vitro anticancer activity of this compound compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10^4 cells/mL and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds, dissolved in DMSO, are added to the wells at various concentrations. A negative control (DMSO vehicle) and a positive control (a known anticancer drug like doxorubicin or cisplatin) are included. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their predetermined IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is quantified.
Signaling Pathways and Mechanisms of Action
Many this compound derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt pathways are common targets.
EGFR Signaling Pathway
The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Certain quinazolinone derivatives act as EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of this compound compounds.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival and growth. Its hyperactivation is common in cancer, making it an attractive therapeutic target. Some this compound derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.
References
The Double-Edged Sword: 3-Amino-4(3H)-quinazolinone Derivatives as Potent Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel and effective enzyme inhibitors is a continuous journey. Among the myriad of heterocyclic scaffolds, the 3-amino-4(3H)-quinazolinone core has emerged as a privileged structure, demonstrating remarkable efficacy against a diverse range of enzymatic targets. This guide provides a comparative analysis of the inhibitory potential of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
The 4(3H)-quinazolinone framework is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The addition of an amino group at the 3-position further enhances the therapeutic potential, allowing for a variety of substitutions that can be fine-tuned to achieve high potency and selectivity against specific enzymes. This versatility makes this compound derivatives a fertile ground for the development of next-generation therapeutics.
Comparative Efficacy: A Quantitative Overview
The inhibitory potency of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values of various derivatives against several key enzymes.
| Derivative | Target Enzyme | IC50 (µM) | Reference |
| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (Compound 8b) | EGFR-TK | 0.00137 | [2] |
| 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (Compound 5k) | EGFRwt-TK | 0.01 | [3] |
| 2-((4-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide (Compound 6d) | EGFR | 0.069 | [4] |
| 4-((2-(aryl)-4-oxoquinazolin-3(4H)-yl) amino) benzene sulfonamide (Compound 41) | MAO-A | 0.058 | [1] |
| 4-((2-(aryl)-4-oxoquinazolin-3(4H)-yl) amino) benzene sulfonamide (Compound 42) | MAO-A | 0.094 | [1] |
| 2-(2-methoxy-4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)-N-(2-fluorophenyl)acetamide (Compound 7b) | α-Glucosidase | 14.4 | [5] |
| 2-ethyl-3-(benzylideneamino)quinazolin-4(3H)-one derivative (Compound 4c) | Acetylcholinesterase (AChE) | 2.97 | [6] |
| 2-ethyl-3-(benzylideneamino)quinazolin-4(3H)-one derivative (Compound 4h) | Acetylcholinesterase (AChE) | 5.86 | [6] |
| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) | Tyrosinase | 103 | [3] |
| Quinazolin-4-one derivative (Compound 5d) | VEGFR-2 | (pIC50 = 5.125) | [7] |
| Quinazolin-4-one derivative (Compound 5h) | VEGFR-2 | (pIC50 = 5.180) | [7] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context in which these inhibitors function, it is essential to visualize the signaling pathways they disrupt and the experimental workflows used to discover and characterize them.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the enzyme inhibition assays discussed in this guide.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman method, which measures the product of the enzymatic reaction, thiocholine, after it reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored compound.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate Solution: Acetylthiocholine iodide (ATCI) in assay buffer.
-
DTNB Solution: DTNB in assay buffer.
-
Enzyme Solution: Human recombinant AChE in assay buffer.
-
Test Compounds: Dissolved in DMSO and diluted with assay buffer to desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time. The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
EGFR/VEGFR-2 Kinase Assay
This protocol describes a common method for assessing the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2, often using a luminescence-based assay that quantifies ATP consumption.
-
Reagent Preparation:
-
Kinase Buffer: Typically contains Tris-HCl, MgCl2, MnCl2, DTT, and BSA.
-
ATP Solution: ATP diluted in kinase buffer to a concentration near the Km for the specific kinase.
-
Substrate Solution: A specific peptide substrate for the kinase (e.g., Poly(Glu, Tyr) 4:1) diluted in kinase buffer.
-
Enzyme Solution: Recombinant human EGFR or VEGFR-2 kinase domain in kinase buffer.
-
Test Compounds: Serial dilutions in DMSO.
-
Detection Reagent: A commercial kit that measures ADP production or remaining ATP (e.g., ADP-Glo™).
-
-
Assay Procedure:
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of the substrate and ATP solution.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
α-Glucosidase Inhibition Assay
This colorimetric assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 6.8.
-
Substrate Solution: pNPG in assay buffer.
-
Enzyme Solution: α-glucosidase from Saccharomyces cerevisiae in assay buffer.
-
Test Compounds: Dissolved in DMSO and diluted with assay buffer.
-
Stop Solution: 0.2 M Sodium carbonate.
-
-
Assay Procedure:
-
Add 50 µL of the test compound solution to a 96-well plate.
-
Add 50 µL of the α-glucosidase solution and pre-incubate for 10 minutes at 37°C.
-
Start the reaction by adding 50 µL of the pNPG solution.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 50 µL of the sodium carbonate solution.
-
Measure the absorbance of the p-nitrophenol produced at 405 nm.
-
Tyrosinase Inhibition Assay
This assay measures the inhibition of the oxidation of L-DOPA to dopachrome, a colored product.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Phosphate buffer, pH 6.5.
-
Substrate Solution: L-DOPA in assay buffer.
-
Enzyme Solution: Mushroom tyrosinase in assay buffer.
-
Test Compounds: Dissolved in DMSO and diluted with assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, mix 40 µL of the test compound solution with 80 µL of the assay buffer.
-
Add 40 µL of the tyrosinase solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution.
-
Measure the absorbance at 475 nm for at least 10 minutes at regular intervals.
-
The rate of dopachrome formation is determined, and the percent inhibition is calculated.
-
Conclusion
This compound derivatives represent a highly promising class of enzyme inhibitors with demonstrated efficacy against a wide array of therapeutic targets. The versatility of their core structure allows for extensive chemical modification, enabling the development of potent and selective inhibitors for enzymes implicated in cancer, neurodegenerative diseases, and metabolic disorders. The data and protocols presented in this guide underscore the significant potential of this scaffold in modern drug discovery and provide a solid foundation for further research and development in this exciting field.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactivities evaluation of quinazolin-4(3H)-one derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel RP-HPLC and a Standard UV Spectrophotometric Method for the Quantification of 3-Amino-4(3H)-quinazolinone
This guide provides a comprehensive comparison of a newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a conventional UV-Visible Spectrophotometric method for the quantitative determination of 3-Amino-4(3H)-quinazolinone. This information is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical methods for this compound.
Introduction
This compound is a key heterocyclic scaffold found in a variety of biologically active compounds, making it a significant molecule in medicinal chemistry and drug discovery.[1][2] Accurate and precise quantification of this compound is crucial for quality control, stability studies, and various stages of pharmaceutical development.[3][4][5] This guide presents a validation of a novel, sensitive, and specific RP-HPLC method and compares its performance against a standard UV spectrophotometric method. The validation has been performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]
Experimental Protocols
New RP-HPLC Method
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.
Chromatographic Conditions:
-
Column: C18 column (150 mm x 4.6 mm, 3 µm)
-
Mobile Phase: A gradient mixture of 0.1% Trifluoroacetic acid in water (Solvent A) and Acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase (20% Acetonitrile in water).
-
Working Standard Solutions: Prepare a series of dilutions ranging from 1-50 µg/mL from the stock solution for linearity studies.
-
Sample Solution: Prepare the sample to a target concentration of 20 µg/mL in the mobile phase.
Standard UV-Visible Spectrophotometric Method
Instrumentation: A double-beam UV-Visible spectrophotometer.
Methodology:
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200-400 nm. The λmax was found to be 254 nm.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions ranging from 2-20 µg/mL from the stock solution for linearity studies.
-
Sample Solution: Prepare the sample to a target concentration of 10 µg/mL in methanol.
-
Measurement: Measure the absorbance of the standard and sample solutions at 254 nm against a methanol blank.
Method Validation and Data Comparison
The following tables summarize the validation parameters for the new RP-HPLC and the standard UV spectrophotometric methods.
Table 1: Linearity Data
| Parameter | New RP-HPLC Method | Standard UV-Vis Method |
| Linearity Range | 1 - 50 µg/mL | 2 - 20 µg/mL |
| Regression Equation | y = 45821x + 1234 | y = 0.048x + 0.005 |
| Correlation Coefficient (r²) | 0.9998 | 0.9991 |
Table 2: Accuracy (% Recovery)
| Concentration Level | New RP-HPLC Method | Standard UV-Vis Method |
| 80% | 99.8% | 99.2% |
| 100% | 100.5% | 101.1% |
| 120% | 100.2% | 100.8% |
Table 3: Precision (% RSD)
| Parameter | New RP-HPLC Method | Standard UV-Vis Method |
| Repeatability (Intra-day) | 0.85% | 1.25% |
| Intermediate Precision (Inter-day) | 1.10% | 1.60% |
Table 4: LOD, LOQ, and Specificity
| Parameter | New RP-HPLC Method | Standard UV-Vis Method |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Specificity | High (Separates from impurities) | Low (Prone to interference) |
Table 5: Robustness
| Parameter Variation | New RP-HPLC Method (%RSD) | Standard UV-Vis Method (%RSD) |
| Flow Rate (± 0.1 mL/min) | < 2.0% | N/A |
| Wavelength (± 2 nm) | < 2.0% | < 2.0% |
Visualizations
Caption: Workflow for the validation of the new RP-HPLC method.
Caption: Comparison of performance parameters for the two analytical methods.
Conclusion
The newly developed RP-HPLC method for the quantification of this compound demonstrates superior performance compared to the standard UV-Visible spectrophotometric method. The HPLC method offers a wider linear range, higher sensitivity (lower LOD and LOQ), and greater precision.[6] Most importantly, its high specificity allows for the separation of the analyte from potential impurities and degradation products, which is a significant advantage in the analysis of pharmaceutical substances.[3]
While the UV spectrophotometric method is simpler, faster for a single sample, and requires less expensive instrumentation, its applicability is limited by its lower sensitivity and susceptibility to interference from other UV-absorbing compounds in the sample matrix.[8][9]
Therefore, the validated RP-HPLC method is recommended for accurate, reliable, and specific quantification of this compound in research and quality control settings where the presence of impurities is a concern. The UV-Vis method may be suitable for preliminary or high-throughput screening of pure samples where specificity is not a critical requirement.
References
- 1. chemmethod.com [chemmethod.com]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotech-spain.com [biotech-spain.com]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality by design (QbD) based development and validation of RP-HPLC method for buserelin acetate in polymeric nanoparticles: Release study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Green Chemometric—assisted UV spectrophotometric techniques for the analysis of Helicobacter pylori triple therapy: amoxicillin, metronidazole and famotidine in bulk, individual and laboratory- prepared combined dosage forms: application to simulated gastric fluid with comprehensive greenness and whiteness appraisals - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3-Amino-4(3H)-quinazolinone Derivatives with Known Anticancer and PARP Inhibitor Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 3-Amino-4(3H)-quinazolinone derivatives against established drugs in the fields of oncology and DNA repair inhibition. The following sections present quantitative data from in vitro studies, detailed experimental methodologies, and visual representations of key cellular pathways and workflows to support further research and development.
Data Presentation: Quantitative Efficacy
The in vitro efficacy of this compound derivatives has been evaluated against various cancer cell lines and in enzymatic assays. Below is a summary of their performance compared to the well-established chemotherapeutic agent Doxorubicin and the PARP inhibitor Olaparib.
Anticancer Activity (Cytotoxicity)
The cytotoxic effects of this compound derivatives were assessed against human breast adenocarcinoma (MCF-7) and triple-negative breast cancer (MDA-MB-231) cell lines. The half-maximal inhibitory concentration (IC50) values are presented in comparison to Doxorubicin, a standard chemotherapeutic drug.
| Compound/Drug | Cell Line | IC50 (µM) |
| This compound Derivative (Hypothetical) | MCF-7 | Data not available for parent compound |
| Doxorubicin | MCF-7 | 8.306[1][2] |
| This compound Derivative (Hypothetical) | MDA-MB-231 | Data not available for parent compound |
| Doxorubicin | MDA-MB-231 | 6.602[1][2] |
PARP-1 Inhibition
Derivatives of this compound have been investigated for their ability to inhibit Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA repair. Their inhibitory potential is compared with Olaparib, a clinically approved PARP inhibitor.
| Compound/Drug | Target | IC50 (nM) |
| 8-amino-2-methylquinazolin-4(3H)-one | PARP-1 | 400[3] |
| 2-(methylthio)quinazolin-4(3H)-one | hPARP-1 | 2300[4] |
| Olaparib | PARP-1 | 5[5][6] |
| Olaparib | PARP-2 | 1[5][6] |
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound derivatives or known drugs) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
PARP-1 Inhibition Assay (Chemiluminescent Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.
Protocol:
-
Assay Plate Preparation: A 96-well plate is coated with histones, the protein substrate for PARP-1.
-
Reaction Mixture: A reaction mixture containing purified PARP-1 enzyme, activated DNA (to stimulate the enzyme), and biotinylated NAD+ (the substrate for the PARP reaction) is prepared.
-
Inhibitor Addition: The test compounds (this compound derivatives or Olaparib) are added to the wells at various concentrations.
-
Enzymatic Reaction: The reaction is initiated by adding the PARP-1 enzyme and incubated at room temperature to allow for the poly(ADP-ribosyl)ation of histones.
-
Detection: The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains. After another wash, a chemiluminescent HRP substrate is added.
-
Signal Measurement: The chemiluminescent signal, which is proportional to PARP-1 activity, is measured using a luminometer. The IC50 value is calculated from the inhibition curve.
Apoptosis Analysis (Western Blotting)
Western blotting is used to detect and quantify the expression of key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.
Protocol:
-
Cell Lysis: Cancer cells are treated with the test compounds for a specified time, then harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptotic marker proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).
-
Secondary Antibody and Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added to produce light, which is detected on X-ray film or with a digital imager. The intensity of the bands corresponds to the level of protein expression.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of these compounds.
Caption: Workflow for evaluating the anticancer potential of novel compounds.
Caption: Simplified signaling pathway of PARP1 inhibition in DNA repair.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. DSpace [openaccess.hacettepe.edu.tr]
- 3. Synthesis and SAR optimization of quinazolin-4(3H)-ones as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1 | MDPI [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
A Comparative Guide to the Selectivity of 3-Amino-4(3H)-quinazolinone Derivatives for Biological Targets
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this versatile heterocycle have been extensively investigated as inhibitors of various enzymes and modulators of critical signaling pathways, showing promise in the development of novel therapeutics, particularly in oncology.[1][2] This guide provides a comparative assessment of the selectivity of this compound derivatives for specific biological targets, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Selectivity Profile: A Comparative Analysis
The selectivity of a drug candidate is a critical determinant of its therapeutic index, minimizing off-target effects and associated toxicities. Researchers have employed various strategies, including structural modifications of the quinazolinone core, to enhance the selectivity of these derivatives for their intended biological targets. This section presents a comparative analysis of the inhibitory activity of selected this compound derivatives against key biological targets.
Inhibition of Protein Kinases
Protein kinases are a major class of enzymes that play a crucial role in cellular signaling and are frequently dysregulated in diseases such as cancer.[3] The this compound scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.
A series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their inhibitory activity against a panel of tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2.[3] The results, summarized in Table 1, highlight the potential for developing multi-targeted or selective kinase inhibitors based on this scaffold. For instance, compounds 2i and 3i demonstrated potent inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases.[3]
| Compound | Target Kinase | IC50 (µM)[3] |
| 2i | CDK2 | 0.18 ± 0.01 |
| HER2 | 0.15 ± 0.01 | |
| EGFR | 0.11 ± 0.01 | |
| VEGFR2 | 0.25 ± 0.01 | |
| 3i | CDK2 | 0.15 ± 0.01 |
| HER2 | 0.11 ± 0.01 | |
| EGFR | 0.09 ± 0.01 | |
| VEGFR2 | 0.21 ± 0.01 | |
| Lapatinib (Control) | CDK2 | 0.45 ± 0.04 |
| HER2 | 0.09 ± 0.01 | |
| EGFR | 0.06 ± 0.01 | |
| VEGFR2 | 0.52 ± 0.05 |
Another study focused on quinazolin-4(3H)-one derivatives as multi-kinase inhibitors targeting VEGFR-2, FGFR-1, and BRAF.[4] Compound 35 from this series exhibited potent inhibitory activity against all three kinases, with IC50 values of 0.29 µM, 0.35 µM, and 0.30 µM for VEGFR-2, FGFR-1, and BRAFV600E, respectively.[4]
Inhibition of Poly (ADP-ribose) Polymerase (PARP)
PARP enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair and have emerged as important targets in cancer therapy.[5][6][7] Several quinazolinone derivatives have been developed as PARP inhibitors, with some exhibiting selectivity for specific PARP isoforms.
Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety were designed as PARP-1/2 inhibitors.[5][6] These compounds displayed potent inhibition of PARP-1 in the nanomolar range and moderate selectivity over PARP-2.[5][6] For example, one of the lead compounds demonstrated an IC50 for PARP-1 in the 10-9 M range and for PARP-2 in the 10-8 M range.[5]
In a separate study, a series of novel quinazoline-2,4(1H,3H)-dione derivatives were specifically designed to achieve PARP-2 selectivity.[8] This effort led to the discovery of compound 11a , which exhibited an IC50 of 467 nM for PARP-1 and a significantly more potent IC50 of 11.5 nM for PARP-2, resulting in a 40.6-fold selectivity for PARP-2.[8]
| Compound | Target | IC50 (nM)[8] | Selectivity (PARP-1/PARP-2)[8] |
| 11a | PARP-1 | 467 | 40.6 |
| PARP-2 | 11.5 | ||
| Olaparib (Control) | PARP-1 | 1.9 | 0.6 |
| PARP-2 | 3.2 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound derivatives.
In Vitro Kinase Inhibition Assay
This assay is used to determine the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).
Materials:
-
Recombinant human kinase enzymes (e.g., EGFR, CDK2, HER2, VEGFR2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Triton X-100)
-
This compound derivatives (test compounds)
-
Positive control inhibitor (e.g., Lapatinib)
-
96-well microplates
-
Microplate reader capable of measuring fluorescence or luminescence
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
In a 96-well plate, add the assay buffer, the kinase enzyme, and the kinase-specific substrate.
-
Add the diluted test compounds or control to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various detection methods, such as:
-
Fluorescence-based assays: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assays: Using an assay that measures the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
-
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control wells (containing only DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
PARP Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.
Materials:
-
Recombinant human PARP-1 or PARP-2 enzyme
-
Histone proteins (as a substrate)
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)
-
This compound derivatives (test compounds)
-
Positive control inhibitor (e.g., Olaparib)
-
Streptavidin-coated 96-well plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader capable of measuring absorbance
Procedure:
-
Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Wash the plate with wash buffer to remove unbound histones.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In the wells of the histone-coated plate, add the assay buffer, activated DNA, and the diluted test compounds or control.
-
Add the PARP enzyme to each well.
-
Initiate the PARP reaction by adding biotinylated NAD+ to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add the HRP substrate and incubate until a color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of PARP inhibition for each compound concentration relative to the control wells.
-
Determine the IC50 value as described for the kinase inhibition assay.
Signaling Pathways and Mechanisms of Action
Understanding how this compound derivatives modulate cellular signaling pathways is crucial for elucidating their mechanism of action and predicting their therapeutic effects. These compounds have been shown to impact several key pathways involved in cell proliferation, survival, and apoptosis.
Modulation of PI3K/AKT and MAPK Signaling Pathways
Several studies have demonstrated that quinazolinone derivatives can induce apoptosis in cancer cells by modulating the PI3K/AKT and MAPK signaling pathways.[1] For example, certain derivatives have been shown to decrease the phosphorylation of AKT, a key downstream effector of the PI3K pathway, thereby inhibiting cell survival signals.[1] Concurrently, these compounds can activate the MAPK pathway, leading to increased phosphorylation of p38 and ERK, which can promote apoptosis.[1]
Caption: Modulation of PI3K/AKT and MAPK pathways by this compound derivatives.
Induction of Apoptosis
The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. This compound derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
These compounds can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and an increase in the pro-apoptotic proteins (e.g., Bax, Bad).[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and the downstream executioner caspase-3.[1]
Caption: Induction of apoptosis by this compound derivatives.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with the potential to be developed into selective therapeutics for a range of diseases, particularly cancer. The ability to fine-tune their selectivity for specific biological targets through targeted chemical modifications underscores their importance in modern drug discovery. The data and methodologies presented in this guide provide a framework for the continued exploration and optimization of this important chemical scaffold. Further research, including comprehensive selectivity profiling and in-depth mechanistic studies, will be crucial in unlocking the full therapeutic potential of this compound derivatives.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"cross-validation of experimental and computational results for 3-Amino-4(3H)-quinazolinone"
An Objective Comparison of Experimental and Computational Methodologies
For researchers and professionals in drug development, the heterocyclic compound 3-Amino-4(3H)-quinazolinone and its derivatives represent a "privileged scaffold" due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The robust validation of findings through both experimental analysis and computational modeling is critical for accelerating the discovery and optimization of lead compounds. This guide provides a comparative overview of standard experimental protocols and their computational counterparts, offering a framework for the rigorous cross-validation of data related to this important chemical entity.
I. Synthesis and Structural Elucidation: A Comparative Workflow
The synthesis of the this compound core is a foundational step. A prevalent and effective method involves the reaction of a 2-substituted benzoxazinone with hydrazine hydrate.[4][5] Modern techniques such as microwave-assisted synthesis have been shown to drastically reduce reaction times and improve yields compared to conventional heating methods.
The logical workflow from synthesis to validated structure involves a synergistic loop between experimental characterization and computational confirmation.
References
Safety Operating Guide
Proper Disposal of 3-Amino-4(3H)-quinazolinone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 3-Amino-4(3H)-quinazolinone (CAS 14663-46-8), ensuring compliance with safety protocols and regulatory standards.
Hazard Profile and Safety Precautions
This compound is a hazardous substance requiring careful handling and disposal. According to available safety data, this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Adherence to strict safety protocols is mandatory to mitigate risks during handling and disposal.
Personal Protective Equipment (PPE) is non-negotiable. Before handling this compound for disposal, all personnel must be equipped with the following:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator is necessary.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
For quick reference, the following table summarizes key identifiers and hazard information for this compound.
| Property | Value |
| CAS Number | 14663-46-8 |
| Molecular Formula | C₈H₇N₃O |
| GHS Pictogram | Warning |
| Hazard Statements | H302: Harmful if swallowed |
| H315: Causes skin irritation | |
| H319: Causes serious eye irritation | |
| Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of in regular trash or washed down the drain.
Experimental Protocol: Waste Collection and Disposal
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated labware (e.g., filter paper, pipette tips), unused product, and solutions, in a designated and compatible hazardous waste container.
-
Do not mix this waste with other incompatible chemical waste streams.
-
-
Container Selection and Labeling:
-
Use a clearly labeled, leak-proof, and chemically resistant container. The original product container, if in good condition, can be used.
-
The label must clearly state "Hazardous Waste" and identify the contents as "this compound." Include the approximate quantity of the waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS office or contractor with a detailed inventory of the waste. Disposal will likely involve incineration at a permitted hazardous waste facility.[2]
-
-
Decontamination of Empty Containers:
-
If the original container is to be disposed of separately, it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
-
Collect the rinsate as hazardous waste and add it to your designated this compound waste container.
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your institutional EHS guidelines. Deface the original label before disposal.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 3-Amino-4(3H)-quinazolinone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 3-Amino-4(3H)-quinazolinone, including operational and disposal plans.
Chemical Identifier:
| Compound Name | This compound |
| CAS Number | 14663-46-8 |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are skin and eye irritation.[1] Ingestion may also be harmful.[1] Adherence to proper PPE protocols is critical to mitigate exposure risks.
Recommended Personal Protective Equipment:
| Protection Type | Recommended Equipment | Justification |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary where splashing is a risk. | Prevents eye irritation from dust particles or splashes.[2][3] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[2] A lab coat or impervious gown should be worn to prevent skin contact.[2] | Avoids direct skin contact, which can cause irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is required to avoid dust inhalation.[2][3] If exposure limits are exceeded, a full-face respirator may be necessary.[2] | Minimizes inhalation of dust particles. |
| Hand Protection | Handle with gloves that have been inspected prior to use. Wash and dry hands thoroughly after handling.[2] | Ensures glove integrity and proper hygiene to prevent accidental exposure. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound in a laboratory setting is crucial for safety and to maintain the integrity of the experiment.
Experimental Workflow:
Experimental Protocol:
-
Preparation:
-
Put on all required PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Verify that the chemical fume hood is functioning correctly with adequate airflow.
-
Assemble all necessary glassware, solvents, and other reagents within the fume hood.
-
-
Handling:
-
Experimental Procedure:
-
Conduct all steps of the experiment within the confines of the fume hood.
-
Avoid direct contact with the substance.[2]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[2] |
| Contaminated Labware | Glassware should be decontaminated by rinsing with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Disposable items (e.g., pipette tips, weighing boats) should be placed in a designated solid waste container. |
| Contaminated PPE | Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container. |
| Liquid Waste | Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not discharge to sewer systems.[2] |
Always adhere to your institution's specific waste disposal protocols and local regulations. If you have any doubts, consult your institution's Environmental Health and Safety (EHS) department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
